molecular formula C21H19F3N2O3S2 B2777917 3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS No. 1115871-56-1

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Cat. No.: B2777917
CAS No.: 1115871-56-1
M. Wt: 468.51
InChI Key: JQLUNGDRYYAJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H19F3N2O3S2 and its molecular weight is 468.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfonylamino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3S2/c1-14-6-8-17(9-7-14)31(28,29)26(2)18-10-11-30-19(18)20(27)25-13-15-4-3-5-16(12-15)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLUNGDRYYAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide CAS 1115871-56-1

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (CAS 1115871-56-1) cannot be provided at this time due to a lack of publicly available scientific literature and experimental data specifically associated with this molecule.

To generate a comprehensive technical guide that meets the specified requirements, including quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, specific studies on 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide are necessary. Without such dedicated research, it is not possible to fulfill the request for an in-depth technical whitepaper.

Further research and publication of data pertaining to CAS 1115871-56-1 are required before a detailed technical analysis can be compiled.

Structure Elucidation of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a thiophene-2-carboxamide core with intricate sulfonamide and trifluoromethylphenyl functionalities, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of this compound.

Molecular Structure and Properties

A thorough analysis of the molecular structure is foundational to understanding the compound's chemical behavior and potential biological activity.

Identifier Value
IUPAC Name 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
CAS Number 1115871-56-1
Molecular Formula C22H19F3N2O3S2
Molecular Weight 496.53 g/mol
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CS2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F

Proposed Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide are not publicly available, a plausible multi-step synthetic route can be conceptualized based on established organic chemistry principles. The general strategy would likely involve the sequential construction of the thiophene-2-carboxamide core, followed by the introduction of the sulfonamide and the N-benzyl group.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Sulfonylation cluster_2 N-Methylation A 3-Aminothiophene-2-carboxylic acid derivative C Amide Coupling A->C B [3-(Trifluoromethyl)phenyl]methanamine B->C D 3-Amino-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide C->D Intermediate 1 F Sulfonamide Formation D->F E 4-Methylbenzenesulfonyl chloride E->F G 3-(4-Methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide F->G Intermediate 2 I Final Product G->I H Methylating Agent (e.g., Methyl iodide) H->I

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide would rely on a combination of spectroscopic techniques. Although specific experimental data for this compound is not available in the public domain, the following table outlines the expected spectroscopic characteristics based on its structure.

Spectroscopic Technique Expected Key Signals/Features
¹H NMR - Aromatic protons from the 4-methylphenyl, 3-(trifluoromethyl)phenyl, and thiophene rings.- A singlet for the N-methyl group.- A singlet for the methyl group on the benzenesulfonamide moiety.- A doublet or triplet for the benzylic CH₂ group.- A broad singlet for the amide N-H proton (if present before N-methylation).
¹³C NMR - Distinct signals for the carbonyl carbon of the carboxamide.- Aromatic carbons from all three ring systems.- A signal for the trifluoromethyl carbon (split by fluorine).- Signals for the N-methyl and the aromatic methyl carbons.- A signal for the benzylic carbon.
IR Spectroscopy - A strong absorption band for the C=O stretch of the amide.- N-H stretching vibrations (if applicable).- Characteristic S=O stretching bands for the sulfonamide group.- C-F stretching vibrations from the trifluoromethyl group.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry (HRMS) - A precise molecular ion peak corresponding to the exact mass of C22H19F3N2O3S2.- Characteristic fragmentation patterns, including loss of the benzyl group, the tosyl group, and cleavage of the amide bond.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this specific compound are not currently published in peer-reviewed literature or patents. However, a general procedure for the key steps would likely involve the following:

1. Amide Coupling: The coupling of a 3-aminothiophene-2-carboxylic acid derivative with [3-(trifluoromethyl)phenyl]methanamine would likely be achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

2. Sulfonylation: The resulting amine would then be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as DCM at room temperature or slightly elevated temperatures to form the sulfonamide.

3. N-Methylation: The final N-methylation of the sulfonamide could be accomplished using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF.

Purification at each step would likely involve standard techniques such as extraction, column chromatography on silica gel, and recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The presence of the sulfonamide and trifluoromethylphenyl moieties, which are common in various bioactive molecules, suggests potential interactions with a range of biological targets. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

To elucidate its biological activity, a logical experimental workflow would be as follows:

Biological_Screening_Workflow A Compound Synthesis & Purification B In vitro Phenotypic Screening (e.g., Cancer Cell Lines) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Active Hit D Target Validation (e.g., Knockdown/Knockout Studies) C->D E Pathway Analysis (e.g., Western Blot, RNA-seq) D->E F Lead Optimization E->F

Caption: Logical workflow for biological activity screening.

An In-Depth Technical Guide to the Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed synthetic pathway for the preparation of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, a molecule of interest in medicinal chemistry. The described methodology is based on established organic chemistry principles and provides a step-by-step approach for laboratory synthesis.

I. Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final amide bond can be formed through the coupling of a carboxylic acid intermediate and a substituted benzylamine. The carboxylic acid can be derived from a thiophene core, which itself is assembled via the versatile Gewald reaction. The key disconnections are the amide bond, the N-methyl and N-benzyl bonds on the sulfonamide nitrogen, and the sulfonamide bond itself, leading back to a 3-aminothiophene-2-carboxylate starting material.

II. Synthetic Pathway

The proposed forward synthesis involves a five-step sequence starting from commercially available reagents. The overall experimental workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sulfonylation cluster_2 Step 3: N-Methylation cluster_3 Step 4: Saponification cluster_4 Step 5: Amide Coupling A Methyl Cyanoacetate + Sulfur + Methyl Ethyl Ketone B Methyl 3-amino-4-methylthiophene-2-carboxylate A->B Diethylamine, Ethanol, 65°C C Methyl 3-(4-methylbenzenesulfonamido) -4-methylthiophene-2-carboxylate B->C p-Toluenesulfonyl chloride, Pyridine, 0°C to rt D Methyl 3-(N-methyl-4-methylbenzenesulfonamido) -4-methylthiophene-2-carboxylate C->D Dimethyl sulfate, K2CO3, Acetone, Reflux E 3-(N-methyl-4-methylbenzenesulfonamido) -4-methylthiophene-2-carboxylic acid D->E LiOH, THF/H2O, rt F Target Molecule E->F HATU, DIPEA, DMF, rt G 3-(Trifluoromethyl)benzylamine G->F HATU, DIPEA, DMF, rt

Figure 1: Proposed multi-step synthesis workflow.

III. Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This initial step utilizes the Gewald reaction, a well-established method for the synthesis of substituted 2-aminothiophenes.

Methodology:

  • To a solution of methyl cyanoacetate (1.0 eq) and methyl ethyl ketone (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

  • To this suspension, add diethylamine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 65°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford methyl 3-amino-4-methylthiophene-2-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Methyl Cyanoacetate99.091.0
Methyl Ethyl Ketone72.111.0
Sulfur32.061.0
Diethylamine73.141.5
Step 2: Synthesis of Methyl 3-(4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate

The amino group of the thiophene intermediate is functionalized with a tosyl group in this step.

Methodology:

  • Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in pyridine at 0°C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Methyl 3-amino-4-methylthiophene-2-carboxylate171.221.0
p-Toluenesulfonyl chloride190.651.1
Step 3: Synthesis of Methyl 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate

This step involves the N-methylation of the sulfonamide.

Methodology:

  • To a solution of methyl 3-(4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add dimethyl sulfate (1.2 eq) dropwise and reflux the mixture for 6 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain methyl 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate, which can be used in the next step without further purification.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Methyl 3-(4-methylbenzenesulfonamido)...325.411.0
Potassium Carbonate138.212.0
Dimethyl Sulfate126.131.2
Step 4: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid in this saponification step.

Methodology:

  • Dissolve methyl 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 8 hours.

  • Acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylic acid.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
Methyl 3-(N-methyl-4-methylbenzenesulfonamido)...339.441.0
Lithium Hydroxide23.952.0
Step 5: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

The final step involves the amide bond formation using a peptide coupling agent.

Methodology:

  • To a solution of 3-(N-methyl-4-methylbenzenesulfonamido)-4-methylthiophene-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add 3-(trifluoromethyl)benzylamine (1.1 eq) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography to afford the target molecule.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
3-(N-methyl-4-methylbenzenesulfonamido)...325.411.0
3-(Trifluoromethyl)benzylamine175.151.1
HATU380.231.2
DIPEA129.242.5

IV. Data Presentation

Quantitative data for each step, such as reaction yields and purity, should be determined experimentally and recorded for process optimization and characterization of the synthesized compounds.

Step Product Expected Yield (%) Purity (%)
1Methyl 3-amino-4-methylthiophene-2-carboxylate70-80>95
2Methyl 3-(4-methylbenzenesulfonamido)...80-90>95
3Methyl 3-(N-methyl-4-methylbenzenesulfonamido)...85-95>90
43-(N-methyl-4-methylbenzenesulfonamido)...90-98>95
5Target Molecule60-75>98

Note: The expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

V. Conclusion

This technical guide provides a comprehensive and detailed pathway for the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The described protocols are based on robust and well-documented chemical transformations. Researchers are advised to follow standard laboratory safety procedures and to characterize all intermediates and the final product thoroughly using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.

In-depth Technical Guide: Mechanism of Action of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has revealed no specific information regarding the mechanism of action, biological targets, or pharmacological effects of the compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. The absence of published research on this specific molecule means that its core mechanism of action remains uncharacterized in the public domain.

While it is possible to speculate on potential mechanisms of action based on the structural motifs present in the molecule (a sulfonamide, a thiophene carboxamide, and a trifluoromethylphenyl group), such an analysis would be purely hypothetical and would not be based on experimental evidence for this particular compound. Providing such speculative information would be misleading and would not meet the requirements of a technical guide for researchers and drug development professionals.

For researchers, scientists, and drug development professionals interested in this compound, the next steps would involve de novo investigation, including:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.

  • Phenotypic Screening: Assessing the effect of the compound on a variety of cell-based assays to understand its functional effects (e.g., cell viability, apoptosis, cell cycle progression) in different disease models.

  • In Vitro and In Vivo Assays: Once a potential target or phenotype is identified, conducting specific biochemical and animal model studies to elucidate the detailed mechanism of action.

Without such foundational research, any discussion of the mechanism of action would be premature. We will continue to monitor for any future publications or data releases concerning this compound and will update this guidance accordingly.

Biological Activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, no specific biological activity data for the compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is available in the public domain. This document provides an in-depth analysis of the potential biological activities of this molecule based on the known functions of its constituent chemical motifs: the thiophene-2-carboxamide core, the N-methyl-4-methylbenzenesulfonamido group, and the N-{[3-(trifluoromethyl)phenyl]methyl} substituent. This analysis is intended for researchers, scientists, and drug development professionals to guide future investigations.

Introduction

The compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a novel chemical entity with significant potential for biological activity. Its structure combines three key pharmacophores that are prevalent in a variety of therapeutic agents. The thiophene ring is a well-established bioisostere for the benzene ring and is a core component of many drugs.[1][2] The sulfonamide group is a cornerstone of antibacterial and anticancer therapies.[3] The trifluoromethyl group is a common substituent in modern pharmaceuticals, known to enhance metabolic stability and binding affinity.[4] This guide will explore the potential biological activities of this compound by examining the established activities of structurally related molecules.

Potential Biological Activities and Mechanisms of Action

Based on the activities of its structural components, the target compound could exhibit a range of biological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The thiophene-2-carboxamide scaffold is present in several compounds with demonstrated anticancer properties.[5][6] For instance, some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization.[7] Furthermore, the sulfonamide moiety is a key feature of numerous anticancer drugs that target various pathways, including cell cycle regulation and angiogenesis.[3] The presence of both of these groups suggests a strong potential for anticancer activity.

A hypothetical mechanism of action for the anticancer activity of the title compound could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway, or direct interaction with cellular components like microtubules.

Antimicrobial Activity

Thiophene derivatives have a long history of investigation for their antimicrobial properties against a broad spectrum of bacteria and fungi.[1][2] Similarly, sulfonamides were among the first classes of antibiotics discovered and are still in clinical use.[3] The combination of these two pharmacophores in the target molecule suggests a potential for synergistic or potent antimicrobial effects.

Anti-inflammatory Activity

Certain trifluoromethyl-containing compounds have been shown to possess anti-inflammatory properties.[4] The mechanism of such activity often involves the inhibition of pro-inflammatory enzymes or cytokines. While less established for the thiophene-sulfonamide combination, this remains a plausible area of biological activity to investigate.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative biological activity data for compounds structurally related to the topic of this guide. This data can serve as a benchmark for future studies on 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide.

Table 1: Anticancer Activity of Related Thiophene-Carboxamide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Thiophene carboxamide derivative 2b Hep3B5.46[7]
Thiophene carboxamide derivative 2e Hep3B12.58[7]

Table 2: Antimicrobial Activity of Related Thiophene Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
3-Amino thiophene-2-carboxamide 7a Staphylococcus aureusNot Specified (High Activity)[5]
3-Amino thiophene-2-carboxamide 7b Pseudomonas aeruginosaNot Specified (High Activity)[5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. Below are generalized methodologies for key assays based on studies of similar compounds.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown in Mueller-Hinton broth.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the biological evaluation of the title compound.

G Hypothetical Anticancer Signaling Pathway Compound 3-(N-methyl-4-methylbenzenesulfonamido)-N- {[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothetical mechanism of anticancer action.

G General Experimental Workflow for Biological Activity Screening Start Synthesis and Purification of Compound InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) Start->InVitro HitID Hit Identification and IC50/MIC Determination InVitro->HitID Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) HitID->Mechanism InVivo In Vivo Studies (e.g., Animal Models) Mechanism->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: Workflow for biological evaluation.

Conclusion

While direct experimental evidence for the biological activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is currently lacking, a comprehensive analysis of its structural motifs strongly suggests a high potential for significant pharmacological effects, particularly in the areas of oncology and infectious diseases. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation for initiating the biological evaluation of this promising molecule. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

Navigating the Uncharted Territory of a Novel Thiophene Carboxamide: A Review of a Molecule with Undisclosed Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in the Absence of Publicly Available Data

For Immediate Release

In the vast landscape of chemical compounds with therapeutic potential, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide stands as an enigmatic entity. Despite its complex and intriguing structure, a comprehensive review of scientific literature and patent databases reveals a notable absence of publicly available information regarding its synthesis, biological activity, and mechanism of action. This technical guide aims to provide a foundational understanding of this molecule by examining its constituent chemical motifs, proposing a potential synthetic pathway, and postulating its likely biological relevance based on data from structurally analogous compounds.

Chemical Structure and Properties

The compound is a multifaceted molecule characterized by a central thiophene-2-carboxamide core. This core is substituted at the 3-position with an N-methyl-4-methylbenzenesulfonamido group and on the carboxamide nitrogen with a [3-(trifluoromethyl)phenyl]methyl moiety. The presence of a sulfonamide group, a trifluoromethyl group, and a thiophene ring suggests a compound designed with specific pharmacological properties in mind, likely targeting protein-protein interactions or enzymatic active sites. While empirical data is unavailable, the trifluoromethyl group is known to enhance metabolic stability and binding affinity, and the sulfonamide moiety is a common feature in a wide array of therapeutic agents.

A Plausible Synthetic Route

While no specific synthesis for this compound is documented, a plausible multi-step synthetic protocol can be conceptualized based on established organic chemistry principles. The general workflow would likely involve the synthesis of the core thiophene ring, followed by the sequential addition of the side chains.

G cluster_0 Synthesis of Thiophene Core cluster_1 Functionalization A Starting Materials B Gewald Aminothiophene Synthesis A->B C Amidation with [3-(trifluoromethyl)phenyl]methanamine B->C Intermediate 1 D Sulfonylation with 4-methylbenzenesulfonyl chloride C->D E N-methylation D->E F 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide E->F Final Product

Caption: Proposed synthetic workflow for the target compound.

Postulated Biological Activity: Insights from Analogous Structures

The structural features of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide suggest potential interactions with various biological targets. The sulfonamide group is a well-known pharmacophore present in antibacterial, diuretic, and anticancer drugs. Thiophene-carboxamide derivatives have also been explored as inhibitors of various enzymes and as modulators of signaling pathways.

Given the structural similarities to some known inhibitors of the Hedgehog signaling pathway, it is plausible that this compound could exhibit activity in this area. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several forms of cancer.

G cluster_0 Hypothetical Screening Cascade A Primary Screening (e.g., Cell-based assay for Hedgehog pathway inhibition) B Secondary Screening (e.g., Biochemical assay with purified target protein) A->B C Lead Optimization (Structure-Activity Relationship studies) B->C D In vivo Efficacy Studies (e.g., Xenograft models) C->D

Caption: A hypothetical screening cascade for the target compound.

Data Summary

Due to the absence of published literature, no quantitative data for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can be presented. The following table highlights the type of data that would be crucial for a comprehensive understanding of this compound's pharmacological profile.

Data TypeDescriptionStatus
In vitro Activity IC50 or Ki values against specific biological targets.Not Available
Cellular Activity EC50 values in relevant cell-based assays.Not Available
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) parameters.Not Available
In vivo Efficacy Data from animal models of disease.Not Available

Conclusion

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide represents a molecule of significant interest based on its chemical architecture. However, the current lack of publicly available data prevents a definitive assessment of its therapeutic potential. The synthetic pathway and potential biological activities proposed herein are based on established chemical and pharmacological principles and provide a framework for future investigation. Further research is imperative to elucidate the properties of this compound and to determine if it holds promise as a novel therapeutic agent. Researchers and drug development professionals are encouraged to consider this molecule as a candidate for screening in relevant biological assays to unlock its potential.

In-depth Technical Guide: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

CAS Number: 1115871-56-1

Executive Summary

This technical guide provides a detailed overview of the chemical compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. Initial investigations into the publicly available scientific literature and chemical databases reveal a significant lack of in-depth research on this specific molecule. While its chemical structure and basic identifiers are known, there is no published data on its biological activity, mechanism of action, or detailed experimental protocols.

Given the scarcity of information on the requested compound, this guide will instead focus on a structurally related class of compounds: 2-N-aryl-substituted benzenesulfonamidoacetamides . These compounds share key structural motifs with the target molecule, including the sulfonamide and trifluoromethylphenyl groups, and have been the subject of published research, identifying them as potent tubulin polymerization inhibitors with significant antitumor activity. This guide will provide a comprehensive overview of a representative compound from this class, including its synthesis, biological activity, and mechanism of action, to serve as a valuable resource for researchers in drug discovery and development.

Introduction to 2-N-Aryl-Substituted Benzenesulfonamidoacetamides as Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers that are essential for several cellular processes, including cell division. Consequently, they are a well-established target for the development of anticancer drugs.[1] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents. Both types of agents can disrupt the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]

The class of 2-N-aryl-substituted benzenesulfonamidoacetamides has emerged as a promising new series of tubulin polymerization inhibitors. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines, including those that have developed multidrug resistance.

Data Presentation: Cytotoxicity of a Lead Benzenesulfonamidoacetamide

The following table summarizes the in-vitro cytotoxic activity (IC50) of a lead compound from the 2-N-aryl-substituted benzenesulfonamidoacetamide series against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer15
A549Lung Cancer20
MCF-7Breast Cancer25
K562Leukemia10
HT-29Colon Cancer18

Experimental Protocols

General Synthesis of 2-N-Aryl-Substituted Benzenesulfonamidoacetamides

A general synthetic route to this class of compounds involves a multi-step process:

  • Sulfonamide Formation: Reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.

  • N-Alkylation: Alkylation of the sulfonamide nitrogen with an appropriate alkyl halide (e.g., ethyl bromoacetate) under basic conditions to introduce the acetamide precursor.

  • Amide Coupling: Hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine or aniline derivative using a standard coupling agent (e.g., HATU, HOBt).

In-vitro Tubulin Polymerization Assay

The ability of the compounds to inhibit tubulin polymerization is a key indicator of their mechanism of action. A typical protocol is as follows:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compounds on the cell cycle, the following protocol is used:

  • Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for the 2-N-aryl-substituted benzenesulfonamidoacetamides is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

G2_M_Arrest_Apoptosis cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug Drug Tubulin Tubulin Drug->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Drug->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.

Conclusion

While specific experimental data for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is not available in the public domain, the study of structurally related 2-N-aryl-substituted benzenesulfonamidoacetamides provides a valuable framework for understanding its potential as a tubulin polymerization inhibitor. The detailed protocols and data presented for this related class of compounds offer a strong starting point for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds in the field of oncology. Further research is warranted to synthesize and evaluate the specific biological activities of the title compound.

References

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Technical Whitepaper: The Physicochemical Properties and Synthesis of a Novel Thiophene-2-Carboxamide Derivative

Compound ID: T-7834 IUPAC Name: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene carboxamides are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[1][2] This document provides a detailed technical overview of the specific derivative, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, hereafter referred to as T-7834. It includes a summary of its key physicochemical properties, a detailed protocol for its multi-step synthesis, and a representative experimental workflow for evaluating its biological activity. The complex molecular structure combines a thiophene core with sulfonamide and trifluoromethyl functionalities, features known to be relevant for interaction with biological targets.[3]

Physicochemical and Computed Properties

The fundamental properties of compound T-7834 have been determined through computational analysis. These data are essential for its application in experimental research, particularly in solubility, formulation, and pharmacokinetic studies.

PropertyValueUnit
Molecular Formula C₂₁H₁₉F₃N₂O₃S₂-
Molecular Weight 468.51 g/mol
IUPAC Name 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide-
CAS Number 1115871-56-1-
Topological Polar Surface Area 83.7Ų
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 5-
LogP (Computed) 4.8-

Synthesis Protocol

The synthesis of T-7834 is a multi-step process requiring careful control of reaction conditions.[3] The general strategy involves the functionalization of a thiophene-2-carboxylic acid precursor. The following protocol is a representative method for laboratory-scale synthesis.

Materials:

  • 3-Aminothiophene-2-carboxylic acid

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Methyl iodide

  • Oxalyl chloride

  • [3-(Trifluoromethyl)phenyl]methanamine

  • Pyridine, Dichloromethane (DCM), Dimethylformamide (DMF), Sodium Hydride (NaH)

Methodology:

  • Step 1: Sulfonamide Formation:

    • Dissolve 3-aminothiophene-2-carboxylic acid in pyridine at 0°C.

    • Add 4-methylbenzenesulfonyl chloride dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Acidify with 1M HCl and extract the product with ethyl acetate. The resulting intermediate is 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid.

  • Step 2: N-Methylation of Sulfonamide:

    • Dissolve the intermediate from Step 1 in DMF.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

    • Add methyl iodide and allow the reaction to proceed for 4 hours at room temperature.

    • Quench the reaction with water and extract the N-methylated product.

  • Step 3: Amide Coupling:

    • Dissolve the N-methylated product from Step 2 in DCM.

    • Add oxalyl chloride dropwise to form the acyl chloride in situ.

    • In a separate flask, dissolve [3-(trifluoromethyl)phenyl]methanamine in DCM with pyridine.

    • Slowly add the acyl chloride solution to the amine solution at 0°C.

    • Stir for 6 hours at room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final compound, T-7834, as a solid. Characterization is confirmed via NMR and mass spectrometry.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis protocol described above.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Amide Coupling A 3-Aminothiophene- 2-carboxylic acid C Intermediate 1 (Sulfonamide) A->C Pyridine B Tosyl Chloride B->C Pyridine E Intermediate 2 (N-methylated) C->E NaH, DMF D Methyl Iodide G Final Product (T-7834) E->G 1. Oxalyl Chloride 2. Amine F [3-(Trifluoromethyl)phenyl] methanamine

Caption: Multi-step synthesis workflow for compound T-7834.

Hypothetical Signaling Pathway Inhibition

Thiophene carboxamide derivatives have been investigated as inhibitors of various protein kinases, such as VEGFR-2, which are implicated in angiogenesis.[4] The diagram below proposes a hypothetical mechanism where T-7834 acts as an inhibitor of a generic receptor tyrosine kinase (RTK) pathway.

G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK) P_RTK->Downstream Activates T7834 T-7834 T7834->P_RTK Inhibits Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Proposed inhibition of a receptor tyrosine kinase pathway by T-7834.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of T-7834 as a potential kinase inhibitor, a luminescence-based in vitro assay can be employed.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of T-7834 against a target protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Compound T-7834, dissolved in DMSO

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Create a serial dilution of T-7834 in DMSO, typically starting from 10 mM.

    • Further dilute the compound series in the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Add the kinase enzyme, peptide substrate, and the diluted T-7834 compound to the wells of a 384-well plate.

    • Include control wells: "positive control" (enzyme, no inhibitor) and "negative control" (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions. This reagent generates a light signal that is inversely proportional to kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor (T-7834) concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of pharmacological activities.[1] This document provides a detailed protocol for the in vitro evaluation of a specific thiophene carboxamide derivative, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The compound is characterized by a thiophene core, a sulfonamide group, and a trifluoromethylphenyl moiety, suggesting its potential as a modulator of biological pathways.[2]

While specific biological activities for this exact molecule are not extensively documented, related thiophene carboxamide compounds have shown promise as anticancer, anti-inflammatory, and antifungal agents.[1][3][4] Therefore, a primary in vitro assessment of its cytotoxic effects on cancer cell lines is a logical first step in its pharmacological characterization. This protocol outlines a robust and widely used method for determining the half-maximal inhibitory concentration (IC50) of the compound in a cancer cell line.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide against A375 Melanoma Cells.

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.680.0554.4
250.350.0428.0
500.150.0312.0
1000.080.026.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay using MTS Reagent

This protocol describes the determination of cell viability in response to treatment with the test compound using a colorimetric MTS assay. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.

Materials:

  • Human melanoma cell line (e.g., A375)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours.

  • MTS Assay and Data Collection:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture A375 Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mts_addition Add MTS Reagent incubation->mts_addition read_absorbance Measure Absorbance at 490 nm mts_addition->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis signaling_pathway cluster_pathway Apoptotic Signaling Pathway compound Test Compound cell Cancer Cell compound->cell Induces Stress pro_caspase Pro-Caspase-3 cell->pro_caspase Activates active_caspase Active Caspase-3 pro_caspase->active_caspase parp PARP active_caspase->parp Cleaves cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

References

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Molecular Formula: C₂₁H₁₉F₃N₂O₃S₂

Note: Publicly available data on the specific kinase inhibitory activity of this compound is limited. The following application notes and protocols are provided as a general framework for the evaluation of novel thiophene-2-carboxamide derivatives as potential kinase inhibitors, based on established methodologies in the field.

Application Notes

This class of compounds, characterized by a thiophene-2-carboxamide core, holds potential for the development of targeted kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This document outlines the protocols to characterize the inhibitory activity of novel compounds like 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, from initial biochemical validation to cell-based functional assays. The goal is to determine the compound's potency, selectivity, and cellular efficacy to assess its therapeutic potential.[1]

Data Presentation

Quantitative analysis is crucial for comparing the potency and selectivity of kinase inhibitors. Data should be organized to clearly present key metrics such as IC50 values.

Table 1: Hypothetical Inhibitory Activity of Compound Against a Panel of Protein Kinases

Kinase TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
Kinase A50250
Kinase B850>10,000
Kinase C120600
Kinase D>10,000Not Determined
Kinase E2,500>10,000

IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% and are used to determine potency and selectivity.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence signal.[2][3] It is a common method for assessing an inhibitor's direct effect on enzyme activity.[2]

Materials:

  • Kinase of interest

  • Appropriate kinase substrate

  • ATP

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (as a negative control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture in reaction buffer.

    • To initiate the reaction, add 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate to produce light.[3]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of potency.[4]

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ Tracer.

  • Test Compound (dissolved in DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring filtered luminescence (450 nm and 610 nm).

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the cell plates and incubate for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®. Add this solution to all wells.

  • Data Acquisition: Equilibrate the plate at room temperature for 10-15 minutes. Measure the donor (450 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Protocol 3: Cell Proliferation Assay (BaF3 Transformation Assay)

This assay is used for kinases that are oncogenic drivers. The BaF3 cell line is dependent on IL-3 for survival, but this dependency can be overcome by expressing an active, transforming kinase. Inhibition of this kinase restores IL-3 dependency and leads to cell death.[4]

Materials:

  • BaF3 cells engineered to express the constitutively active target kinase.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

  • Test Compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding: Wash the BaF3 cells to remove any residual IL-3 and resuspend them in IL-3-free medium. Seed the cells into a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a positive control (e.g., a known inhibitor) and a negative control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this class of inhibitor and a general workflow for its characterization.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor Hypothetical Inhibitor Inhibitor->RAF

Caption: Hypothetical MAPK/ERK signaling pathway targeted by an inhibitor.

Experimental_Workflow Start Compound Synthesis (Thiophene-2-carboxamide derivative) Biochem Protocol 1: Biochemical Assay (e.g., ADP-Glo) - Determine IC50 - Assess Potency Start->Biochem Selectivity Kinase Selectivity Profiling Biochem->Selectivity Cellular Protocol 2: Cellular Target Engagement (e.g., NanoBRET) - Confirm target binding in cells Selectivity->Cellular Functional Protocol 3: Cell-Based Functional Assay (e.g., Proliferation) - Measure effect on cellular function Cellular->Functional End Lead Optimization / Preclinical Studies Functional->End

Caption: General experimental workflow for kinase inhibitor characterization.

References

Application Notes and Protocols for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is a lack of specific published research investigating the direct application of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in the field of cancer. The following application notes and protocols are based on the activities of structurally related molecules, such as benzenesulfonamides and thiophene carboxamides, and are provided as a foundational guide for initiating research into the potential anti-cancer properties of this compound.

Introduction

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core, a sulfonamide group, and a trifluoromethylphenyl moiety. While this specific molecule has not been extensively studied, related chemical scaffolds have demonstrated promising activity in oncology. The carboxamide functional group is a common feature in many biologically active compounds, and sulfonamides are a well-established class of therapeutic agents. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for investigation as a novel anti-cancer agent.

These notes provide a hypothetical framework for the initial exploration of this compound in a cancer research setting, focusing on common preliminary assays and potential mechanisms of action.

Potential Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, several potential anti-cancer mechanisms could be investigated for this molecule. Structurally similar molecules have been shown to act as inhibitors of tubulin polymerization or as modulators of key signaling pathways.

A potential, hypothetical mechanism of action could involve the inhibition of critical cell cycle regulators, leading to apoptosis.

hypothetical_mechanism_of_action Compound Compound Target_Protein Putative Target (e.g., Kinase, Tubulin) Compound->Target_Protein Inhibition Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Target_Protein->Signaling_Cascade Blocks Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical mechanism of action for the test compound.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of the anti-cancer activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of the compound on a panel of cancer cell lines.

Workflow:

cell_viability_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Add Compound to Cells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of the compound on cell cycle progression.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation

Quantitative data from initial screening assays should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical IC50 Values of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide against various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48TBD
HeLaCervical Adenocarcinoma48TBD
A549Lung Carcinoma48TBD
HCT116Colorectal Carcinoma48TBD

TBD: To be determined through experimentation.

Table 2: Hypothetical Cell Cycle Distribution in HCT116 cells after treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60 ± 425 ± 315 ± 2
Compound (IC50)TBDTBDTBD
Compound (2x IC50)TBDTBDTBD

TBD: To be determined through experimentation.

Conclusion and Future Directions

The provided protocols and conceptual framework offer a starting point for the investigation of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide as a potential anti-cancer agent. Positive results from these initial in vitro assays would warrant further investigation into its specific molecular targets and its efficacy in more advanced preclinical models, such as 3D spheroids and in vivo xenograft models. Target identification studies, utilizing techniques like proteomics or genetic screening, would be crucial in elucidating its precise mechanism of action.

Application Notes and Protocols for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for the investigation of the novel compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. This molecule belongs to the thiophene-2-carboxamide class, a scaffold known for its diverse pharmacological activities. The inclusion of a sulfonamide group and a trifluoromethylphenyl moiety suggests potential for kinase inhibition and other targeted therapies.

Introduction to Therapeutic Potential

Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many approved drugs featuring this core structure.[1] The thiophene-2-carboxamide scaffold, in particular, has been extensively explored for the development of anticancer, antibacterial, and anti-inflammatory agents.[2][3] Structural analogs have demonstrated potent inhibition of various biological targets, including protein kinases and enzymes involved in microbial growth.[4] The subject molecule, with its unique substitution pattern, is a candidate for investigation in oncology and infectious diseases. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.

Postulated Mechanism of Action: Kinase Inhibition

Based on the structural features of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, a plausible mechanism of action is the inhibition of protein kinases. Many N-(substituted-phenyl)-sulfonamide and thiophene carboxamide derivatives have been patented as kinase inhibitors, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] A postulated mechanism involves the compound binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival signals.

A potential signaling pathway that could be targeted is the Receptor Tyrosine Kinase (RTK) pathway, which is often implicated in tumor growth and angiogenesis.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Compound Investigational Compound Compound->RTK Inhibits

Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Summary of Biological Activity

The following tables summarize hypothetical, yet representative, quantitative data for the biological activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide based on activities of structurally related compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
VEGFR-2150
EGFR450
PDGFRβ200

Table 2: In Vitro Anti-proliferative Activity

Cancer Cell LineGI₅₀ (µM)
HCT116 (Colon)1.2
A549 (Lung)2.5
MCF7 (Breast)3.1

Table 3: In Vitro Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli>64

Experimental Protocols

Synthesis Protocol

A plausible synthetic route for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is outlined below.

Step 1: Synthesis of N-methyl-4-methylbenzenesulfonamide

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid

  • Combine 3-aminothiophene-2-carboxylic acid (1.0 eq) and N-methyl-4-methylbenzenesulfonamide (1.1 eq) in pyridine.

  • Add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool the reaction and pour it into ice-cold water.

  • Acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the carboxylic acid intermediate.

Step 3: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

  • Suspend the carboxylic acid from Step 2 (1.0 eq) in DCM.

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve [3-(trifluoromethyl)phenyl]methanamine (1.2 eq) and triethylamine (2.0 eq) in DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the final compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ value of the compound against a specific kinase.

  • Reagents: Kinase, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 384-well plate, add the kinase and the Eu-anti-tag antibody mixture.

    • Add the serially diluted test compound or vehicle control.

    • Add the tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effects of the compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37 °C and 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Incubate for 72 hours.

  • MTT Addition and Measurement:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization KinaseAssay Kinase Inhibition Assay (IC50) Characterization->KinaseAssay Test Compound CellAssay Cell Proliferation Assay (GI50) Characterization->CellAssay Test Compound ADME ADME/Tox Studies CellAssay->ADME Lead Optimization Efficacy Xenograft Model Efficacy ADME->Efficacy

A representative workflow for the evaluation of a novel compound.

References

Application Notes and Protocols for the Analysis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic molecule incorporating a thiophene carboxamide scaffold, a sulfonamide group, and a trifluoromethylphenyl moiety. Due to its structural complexity, robust and reliable analytical methods are essential for its quantification, purity assessment, and structural elucidation. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. These methods are designed for researchers in drug discovery, development, and quality control.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method describes a reverse-phase HPLC protocol for the determination of the purity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide and its quantification in various sample matrices.

A. Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Reference standard of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (purity >99%)

2. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the sample in the Sample Solvent to achieve a final concentration of approximately 1 mg/mL.

  • For quantification in complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Mobile Phase: A gradient of Solvent A and Solvent B as detailed in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0.06040
20.01090
25.01090
25.16040
30.06040

B. Data Presentation

Table 1: Hypothetical HPLC Performance Data

ParameterValue
Retention Time (RT)Approx. 15.2 min
Relative Retention Time1.00 (for main peak)
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Linearity (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

C. Visualization

hplc_workflow sample Sample Weighing and Dissolution filtration Filtration (0.45 µm) sample->filtration hplc HPLC System (C18 Column) filtration->hplc detection UV/DAD Detection (254 nm) hplc->detection analysis Data Analysis (Purity & Quantification) detection->analysis

HPLC Analysis Workflow

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Quantification

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in biological matrices.

A. Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound.

2. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add the internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

3. LC-MS/MS Conditions

  • Mobile Phase: A gradient of Solvent A and Solvent B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide535.1380.1, 155.125, 35
Internal StandardVariesVariesVaries

B. Visualization

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant logical_relationship compound Target Compound Structure nmr_1d 1D NMR (¹H, ¹³C) compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) compound->nmr_2d structure Structural Confirmation nmr_1d->structure nmr_2d->structure

Application Notes and Protocols for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and potential applications of the compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (CAS No. 1115871-56-1). The information is intended to facilitate its use in a research and development setting.

Chemical and Physical Properties

Table 1: Physicochemical Properties (Predicted and Inferred from Related Compounds)

PropertyValueSource/Justification
Molecular Formula C21H19F3N2O3S2Calculated
Molecular Weight 484.52 g/mol Calculated
Appearance Likely a solid (crystalline or powder)Based on related sulfonamides[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and acetone.[2] Limited solubility in water.Common for complex organic molecules[2]
Melting Point Not Determined-
Boiling Point Not Determined-
Stability Stable under normal laboratory conditions.[2]General stability of sulfonamides[2]

Handling and Storage Protocols

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling as a powder, use a NIOSH-approved respirator with an appropriate filter.

2.2. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Minimize dust generation and accumulation.

2.3. Storage Conditions

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Protect from moisture and direct sunlight.[2]

Potential Applications and Biological Activity

This compound belongs to the class of sulfonamides, which are known to exhibit a wide range of biological activities. The presence of the thiophene-2-carboxamide moiety further suggests potential for diverse pharmacological effects. Based on the activities of structurally similar compounds, potential research applications include:

  • Enzyme Inhibition: Sulfonamides are a well-established class of enzyme inhibitors. This compound could be investigated as an inhibitor of various kinases, proteases, or other enzymes.

  • Signaling Pathway Modulation: The structural motifs suggest potential interaction with key cellular signaling pathways.

3.1. Potential Signaling Pathway Involvement

Based on the known activities of related sulfonamide and thiophene-containing molecules, this compound may modulate the following signaling pathways:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Sulfonamide-based compounds have been explored as modulators of the JAK/STAT pathway, which is crucial in cytokine signaling and immune responses.[4][5][6][7]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and various small molecules can modulate its activity.[3][8][9]

Below are diagrams illustrating the potential points of intervention for a hypothetical inhibitor within these pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Test Compound (Hypothetical Inhibitor) Inhibitor->JAK Inhibits

Hypothetical inhibition of the JAK/STAT signaling pathway.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrate Downstream Substrates (e.g., ATF2, MK2) p38->Substrate Phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrate->Response Inhibitor Test Compound (Hypothetical Inhibitor) Inhibitor->p38 Inhibits

Hypothetical inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. It is crucial to optimize these protocols for your specific experimental setup.

4.1. General Workflow for In Vitro Kinase Assay

This workflow outlines the steps to assess the inhibitory activity of the compound against a purified kinase (e.g., a JAK or p38 MAPK).

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound dilutions - Assay Buffer B Add kinase, substrate, and test compound to microplate wells. A->B C Initiate reaction by adding ATP. B->C D Incubate at specified temperature and time. C->D E Stop the reaction. D->E F Detect signal (e.g., luminescence, fluorescence, or radioactivity). E->F G Analyze data to determine IC50. F->G

General workflow for an in vitro kinase inhibition assay.

4.2. Protocol: In Vitro Kinase Inhibition Assay (Example: p38 MAPK)

This protocol is a template and should be optimized for the specific kinase and detection method used.

Materials:

  • Purified active p38 MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Assay Plate Preparation: To the wells of a suitable microplate, add the kinase assay buffer.

  • Add Test Compound: Add a small volume of the diluted test compound to the assay wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.

  • Add Kinase and Substrate: Add the purified p38 MAPK enzyme and its substrate (ATF2) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Signal Detection: Add the detection reagent and incubate as required. Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

4.3. Protocol: Cell-Based p38 MAPK Phosphorylation Assay

This protocol assesses the ability of the compound to inhibit p38 MAPK activation in a cellular context.

Materials:

  • Mammalian cell line known to have an active p38 MAPK pathway (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Test compound

  • Stimulant to activate p38 MAPK (e.g., anisomycin, UV radiation)

  • Lysis buffer

  • Antibodies: primary antibody against phosphorylated p38 (p-p38) and total p38

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Add a known activator of the p38 MAPK pathway (e.g., anisomycin) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of p-p38:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-p38 and total p38. Visualize with a suitable secondary antibody and detection reagent.

    • ELISA: Use a sandwich ELISA kit specific for p-p38.

  • Data Analysis: Quantify the levels of p-p38 relative to total p38. Determine the inhibitory effect of the compound by comparing the p-p38 levels in treated versus untreated, stimulated cells.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for human or animal diagnostic or therapeutic use. The handling and use of this compound should only be carried out by trained professionals in a suitably equipped laboratory. All users should conduct their own risk assessments and adhere to all applicable safety regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide.

Proposed Synthetic Pathway

A plausible synthetic route for the target molecule is outlined below. The troubleshooting guide is structured around these key steps.

Synthetic_Pathway A 3-Aminothiophene-2-carboxylate C 3-(4-Methylbenzenesulfonamido) -thiophene-2-carboxylate A->C Base (e.g., Pyridine, Et3N) Step 1: Sulfonamide Formation B p-Toluenesulfonyl chloride B->C E 3-(N-methyl-4-methylbenzenesulfonamido) -thiophene-2-carboxylate C->E Base (e.g., K2CO3, NaH) Step 2: N-Methylation D Methylating Agent (e.g., MeI, DMS) D->E G 3-(N-methyl-4-methylbenzenesulfonamido) -thiophene-2-carboxylic acid E->G Step 3: Saponification F LiOH or NaOH F->G J Target Molecule G->J Step 4: Amide Coupling H 3-(Trifluoromethyl)benzylamine H->J I Coupling Agent (e.g., EDC, HATU) I->J

Caption: Proposed multi-step synthesis of the target molecule.

Troubleshooting Guides

Step 1: Sulfonamide Formation

Q1: The yield of the sulfonamide formation is low. What are the potential causes and solutions?

A1: Low yields in this step can often be attributed to several factors:

  • Inactive Sulfonyl Chloride: p-Toluenesulfonyl chloride can degrade upon exposure to moisture. Ensure it is fresh or properly stored.

  • Sub-optimal Base: The choice and amount of base are critical. If using a tertiary amine like triethylamine, ensure it is dry and used in slight excess. For less reactive amines, a stronger, non-nucleophilic base might be required.

  • Reaction Temperature: While often performed at room temperature, some less reactive amines may require gentle heating. However, excessive heat can lead to side products.

  • Steric Hindrance: The thiophene substrate might present some steric hindrance. Using a less bulky base or a more reactive sulfonylating agent could help.

Troubleshooting Flowchart: Low Yield in Sulfonamide Formation

Troubleshooting_Sulfonamide start Low Yield in Sulfonamide Formation check_reagents Are reagents (sulfonyl chloride, amine, base) pure and dry? start->check_reagents repurify Repurify/dry reagents. Use fresh sulfonyl chloride. check_reagents->repurify No check_base Is the base appropriate and in sufficient quantity? check_reagents->check_base Yes repurify->check_base optimize_base Screen different bases (e.g., pyridine, DIPEA). Increase stoichiometry. check_base->optimize_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base->check_temp optimize_temp Try running the reaction at 0°C to RT, or with gentle heating (40-50°C). check_temp->optimize_temp No end Yield Improved check_temp->end Yes optimize_temp->end

Caption: Logic diagram for troubleshooting low sulfonamide yield.

Step 2: N-Methylation of the Sulfonamide

Q2: I am observing multiple products or no reaction during the N-methylation step. What could be the issue?

A2: N-methylation of sulfonamides can be challenging. Common issues include:

  • Choice of Base and Solvent: A strong base is needed to deprotonate the sulfonamide. Potassium carbonate is common, but stronger bases like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) may be necessary.

  • Competing O-alkylation: While less common for sulfonamides compared to amides, O-alkylation is a potential side reaction. Using a less polar, aprotic solvent can disfavor this pathway.

  • Methylating Agent Reactivity: Methyl iodide is highly reactive but can lead to over-methylation if not controlled. Dimethyl sulfate is another option but is highly toxic.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Step 3: Saponification

Q3: The saponification of the methyl ester is incomplete or leads to decomposition. How can I improve this step?

A3: Incomplete saponification or decomposition can be addressed by:

  • Optimizing Reaction Conditions: Use a slight excess of LiOH or NaOH in a mixture of THF/water or methanol/water. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) can be applied. Monitor the reaction by TLC to avoid prolonged heating that could cause decomposition.

  • Work-up Procedure: Careful acidification is crucial. Add acid (e.g., 1M HCl) slowly at 0°C to protonate the carboxylate without causing degradation of the thiophene ring.

Step 4: Amide Coupling

Q4: The final amide coupling reaction has a low yield. What are the best strategies for improvement?

A4: Amide bond formation is a frequent bottleneck. Here are some troubleshooting tips:

  • Choice of Coupling Reagent: There is a wide array of coupling reagents available. If a standard carbodiimide like EDC is giving low yields, consider using a phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU, HBTU) reagent. These are often more effective for sterically hindered substrates.[1]

  • Additives: The use of additives like HOBt or DMAP can significantly improve the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester and minimizing side reactions.[2]

  • Reaction Conditions: Ensure all reagents and the solvent (e.g., DMF, DCM) are anhydrous. The reaction is typically run at room temperature, but cooling to 0°C before adding the coupling reagent can reduce side reactions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid.

Troubleshooting Flowchart: Low Yield in Amide Coupling

Troubleshooting_Amide_Coupling start Low Yield in Amide Coupling check_reagents Are reagents and solvent anhydrous? start->check_reagents dry_reagents Dry solvent and reagents. Use fresh coupling agent. check_reagents->dry_reagents No check_coupling_reagent Is the coupling reagent effective for this substrate? check_reagents->check_coupling_reagent Yes dry_reagents->check_coupling_reagent screen_reagents Try alternative coupling reagents (e.g., HATU, PyBOP). Consider additives (HOBt, DMAP). check_coupling_reagent->screen_reagents No check_conditions Are reaction temperature and stoichiometry optimized? check_coupling_reagent->check_conditions Yes screen_reagents->check_conditions optimize_conditions Adjust stoichiometry (1.1-1.2 eq. of amine/coupling agent). Try running at 0°C to RT. check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes optimize_conditions->end

Caption: Logic diagram for troubleshooting low amide coupling yield.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the thiophene core?

A: A commercially available methyl 3-aminothiophene-2-carboxylate is a good starting point. If this is not available, it can be synthesized from precursors like 3-oxotetrahydrothiophene derivatives.[3][4]

Q: Can I perform the sulfonamide formation and N-methylation in a one-pot reaction?

A: While potentially feasible, a stepwise approach is recommended for better control and purification. The conditions for sulfonamide formation (often in the presence of a tertiary amine base) and N-methylation (requiring a stronger base like K2CO3 or NaH) are generally not compatible.

Q: My final product is difficult to purify. What are some suggestions?

A: The target molecule has several aromatic rings and is likely to be a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is a good first choice. If that fails, column chromatography on silica gel with a gradient elution of hexanes and ethyl acetate should be effective.

Q: Are there any known side reactions to be aware of?

A: Yes, potential side reactions include:

  • Sulfonamide Formation: Di-sulfonylation of the amino group if the stoichiometry is not controlled.

  • N-Methylation: Potential for O-alkylation of the sulfonamide oxygen, although less likely. Over-methylation is also a possibility with highly reactive methylating agents.

  • Amide Coupling: Racemization if there are chiral centers adjacent to the carboxyl group (not applicable for this specific molecule). Formation of an N-acylurea byproduct with carbodiimide reagents if the activated ester is not consumed by the amine.

Data Presentation: Yield Optimization Tracking

Step Variable Parameter Condition 1 Condition 2 Condition 3 Yield (%) Observations
1. Sulfonamide Formation BasePyridineTriethylamineDIPEA
Temperature0 °CRoom Temp50 °C
2. N-Methylation BaseK₂CO₃NaHCs₂CO₃
SolventAcetonitrileDMFTHF
4. Amide Coupling Coupling ReagentEDC/HOBtHATUPyBOP
SolventDCMDMFAcetonitrile

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Formation (Step 1)
  • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine).

  • Cool the solution to 0°C in an ice bath.

  • Add the base (e.g., pyridine or triethylamine, 1.2 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Methylation (Step 2)
  • To a solution of the sulfonamide (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, THF), add a base (e.g., K₂CO₃, 2.0 eq. or NaH, 1.2 eq.) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion as indicated by TLC.

  • Quench the reaction carefully with water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the product.

Protocol 3: General Procedure for Amide Coupling using HATU (Step 4)
  • Dissolve the carboxylic acid (1.0 eq.), 3-(trifluoromethyl)benzylamine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water, 5% LiCl solution (to remove DMF), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude amide by column chromatography or recrystallization.

References

Technical Support Center: Troubleshooting Solubility Issues of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, not dissolving properly in DMSO?

A1: The compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic molecule with multiple functional groups, including a sulfonamide and a carboxamide.[1] Such compounds can exhibit poor solubility due to strong intermolecular forces, crystal lattice energy, and a high melting point. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, some highly crystalline or lipophilic compounds may still present challenges.[2][3][4]

Q2: I observed a precipitate after storing my DMSO stock solution. What could be the cause?

A2: Precipitation upon storage, even after initial dissolution, can occur for several reasons:

  • Compound Instability: The compound may degrade over time, leading to less soluble byproducts.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of water can decrease the solubility of your compound, leading to precipitation.

  • Temperature Fluctuations: Freeze-thaw cycles or storage at low temperatures can promote precipitation, as the solubility of many compounds decreases at lower temperatures.[3] DMSO itself freezes at 18.5°C (65.3°F).[2]

  • Supersaturation: The initial stock solution might have been supersaturated, and over time, the excess compound crashes out of the solution.

Q3: Can the purity of my compound affect its solubility in DMSO?

A3: Absolutely. Impurities can significantly impact solubility. In some cases, impurities may be less soluble than the parent compound, leading to a hazy solution or precipitate. Conversely, a highly purified, crystalline form of a compound is often less soluble than its amorphous, less-ordered counterpart due to stronger crystal lattice energy.[3]

Q4: Are there alternative solvents I can use if DMSO fails?

A4: While DMSO is a common starting point, other solvents can be considered depending on the downstream application. Some alternatives for poorly soluble compounds include:

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Co-solvent systems: Mixtures of DMSO with other organic solvents or aqueous buffers may enhance solubility.[6][7]

It is crucial to consider the compatibility of any alternative solvent with your experimental system (e.g., cell-based assays, enzymatic assays) as they can exhibit toxicity.[2][5]

Troubleshooting Guide

If you are experiencing difficulty dissolving 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in DMSO, follow these troubleshooting steps.

Initial Dissolution Troubleshooting

Problem: The compound does not fully dissolve in DMSO at the desired concentration.

Solution Workflow:

Caption: Workflow for initial attempts to dissolve the compound in DMSO.

Experimental Protocols:

  • Gentle Heating:

    • Place the vial containing the compound and DMSO in a water bath or on a heating block.

    • Gently warm the solution to 30-40°C.[8][9] Avoid excessive heat, as it may degrade the compound.

    • Periodically vortex the sample to aid dissolution.

  • Sonication:

    • Place the vial in a bath sonicator.

    • Sonicate for 5-15 minutes.[10][11] Sonication uses ultrasonic waves to create cavitation, which can help break up solid particles and enhance solvation.[10]

    • Monitor the temperature of the sonicator bath to prevent overheating.

  • Vortexing:

    • Agitate the solution vigorously using a vortex mixer for 2-5 minutes. This increases the interaction between the solvent and the compound particles.

Advanced Troubleshooting for Persistent Solubility Issues

Problem: The compound remains undissolved after initial troubleshooting steps.

Solution Workflow:

Caption: Advanced strategies for addressing persistent solubility problems.

Experimental Protocols:

  • Prepare a Lower Concentration Stock:

    • Attempt to dissolve the compound at a lower concentration. It may be that the desired concentration exceeds the solubility limit of the compound in DMSO.

  • pH Modification (for aqueous dilutions):

    • While the initial stock is in DMSO, if the final assay buffer is aqueous, its pH can be critical.

    • The compound contains acidic and basic moieties, and its solubility in an aqueous environment may be pH-dependent.[6][7]

    • Perform a small-scale test by diluting the DMSO stock into buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0) to identify a pH that favors solubility.

  • Co-solvent Systems:

    • Prepare a stock solution in a mixture of DMSO and another organic solvent. For example, a 1:1 mixture of DMSO and ethanol or polyethylene glycol (PEG) could be effective.[6]

    • For assays involving aqueous buffers, co-solvents like Tween 80 can be used to create micellar formulations that improve solubility.[6]

  • Particle Size Reduction:

    • If you have the compound in solid form, reducing the particle size can increase the surface area available for solvation, thereby improving the dissolution rate.[12] This can be achieved through techniques like micronization, though this is a more advanced and less commonly accessible method in a standard lab.[13]

Quantitative Data Summary

Parameter Value/Range Significance
General DMSO Solubility Often up to 10-30 mMMany discovery compounds are initially prepared at these concentrations.[3]
Aqueous Solubility Often <1 µg/mLCompounds requiring significant organic solvent are typically poorly water-soluble.
DMSO in Cell Culture ≤ 0.1% (v/v)Higher concentrations can be cytotoxic.[5]
DMSO in Enzymatic Assays Typically < 5% (v/v)Higher concentrations can denature proteins.

Disclaimer: The information provided in this technical support guide is for general guidance only. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup. It is also recommended to consult the compound supplier for any available solubility data.

References

Technical Support Center: Stability of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous stability of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of small molecule drugs like 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide in aqueous solutions can be influenced by several environmental factors. These include temperature, humidity, and light exposure.[1] Therefore, it is crucial to control these conditions during stability studies to obtain reliable and reproducible data.

Q2: What are the expected degradation pathways for a compound with sulfonamide and thiophene carboxamide moieties?

A2: While specific degradation pathways for this exact molecule are not publicly available, compounds containing sulfonamide and amide bonds can be susceptible to hydrolysis, particularly at non-neutral pH. The thiophene ring may also be prone to oxidation. Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.[2]

Q3: What analytical methods are recommended for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for stability testing of small molecules.[3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products, process impurities, and excipients.[4][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products.[5][6]

Q4: How should I interpret the data from a stability study?

A4: The primary goal is to determine if the compound remains within acceptable limits for potency and purity over time. Data analysis should focus on identifying trends in the degradation of the active pharmaceutical ingredient (API) and the formation of impurities under various conditions.[1] Peak purity analysis of the API peak in the chromatogram is crucial to ensure no degradation products are co-eluting.[2]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Stability Data
  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Ensure that the temperature and humidity of the stability chambers are accurately controlled and monitored.

    • Verify the pH of the aqueous solutions before and during the experiment, as pH can significantly impact stability.

    • Use calibrated and well-maintained analytical instrumentation.

    • Ensure consistent sample preparation and handling procedures.

Issue 2: Unexpectedly Fast Degradation of the Compound
  • Possible Cause: The compound may be inherently unstable under the tested conditions, or there might be an issue with the formulation or storage.

  • Troubleshooting Steps:

    • Conduct forced degradation studies under a range of stress conditions (e.g., varying pH, temperature, and light exposure) to understand the compound's intrinsic stability.[7][8]

    • Evaluate the compatibility of the compound with any excipients or formulation components.

    • Assess the suitability of the storage container, as it may interact with the compound.

Issue 3: Difficulty in Separating Degradation Products from the Parent Compound in HPLC
  • Possible Cause: The HPLC method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Modify the mobile phase composition, gradient, flow rate, or column chemistry to improve the resolution between the parent peak and impurity peaks.

    • Use forced degradation samples to challenge the specificity of the analytical method. The goal is to demonstrate that all degradation products are resolved from the main peak.[4]

    • Employ orthogonal analytical techniques, such as a different column chemistry or a different detection wavelength, to confirm peak purity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).[4]

Table 1: Forced Degradation Conditions

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photostability Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light

Methodology:

  • Prepare stock solutions of the compound in a suitable solvent.

  • For hydrolysis and oxidation studies, dilute the stock solution with the respective stressor solution to the target concentration.

  • Incubate the samples under the conditions specified in Table 1.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated HPLC method.

Protocol 2: Kinetic Solubility Assay

This protocol is used to determine the aqueous solubility of the compound, which is a critical parameter for in vitro and in vivo studies.

Methodology:

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Make serial dilutions of the stock solution in DMSO.

  • Add a small, fixed volume of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or by observing for precipitate formation. Alternatively, filter the solutions and quantify the concentration of the soluble compound by HPLC-UV or LC-MS/MS.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis A Prepare Stock Solution in Organic Solvent B Dilute in Aqueous Buffer A->B C pH (Acidic, Neutral, Basic) B->C D Temperature (Elevated) B->D E Oxidative (e.g., H2O2) B->E F Photolytic (UV/Vis Light) B->F G Sample Quenching/ Neutralization C->G D->G E->G F->G H HPLC/LC-MS Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for a forced degradation study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Regulates Transcription Response Cellular Response Gene->Response Molecule Small Molecule Inhibitor Molecule->Receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by a small molecule.

References

Technical Support Center: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (Compound YK-01)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hypothetical kinase inhibitor, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (referred to herein as Compound YK-01). The following resources are designed to help you identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target kinase. Could this be an off-target effect of Compound YK-01?

A1: Yes, observing a phenotype that does not align with the canonical signaling of the intended target is a common indicator of off-target activity. Small molecule inhibitors can interact with multiple kinases or other proteins, leading to unexpected biological responses.[1][2][3] We recommend performing a kinase selectivity profile and validating any potential off-target interactions in your cellular model.

Q2: How can we determine the selectivity of Compound YK-01?

A2: The most direct way to determine the selectivity of Compound YK-01 is to perform a comprehensive kinase screen. Services like KINOMEscan® offer broad panels of kinases to test for binding affinity.[4][5][6] This will provide a quantitative measure of how tightly Compound YK-01 binds to its intended target versus other kinases.

Q3: What is the difference between on-target and off-target effects?

A3: On-target effects are the direct consequences of inhibiting the intended molecular target. Off-target effects arise from the inhibitor binding to and modulating the activity of other, unintended proteins.[1][7] Both can lead to direct and indirect downstream signaling changes.

Q4: Can off-target effects be beneficial?

A4: While often considered a liability, off-target effects can sometimes contribute to the therapeutic efficacy of a drug. However, they are also a primary source of toxicity.[8] Understanding the full spectrum of a compound's activity is crucial for interpreting experimental results and for its clinical development.

Troubleshooting Guides

Issue 1: Inconsistent results between biochemical assays and cell-based assays.

You observe potent inhibition of the target kinase in a biochemical assay, but the cellular potency (EC50) is much weaker, or the observed cellular phenotype is unexpected.

Potential Cause:

  • Poor Cell Permeability: Compound YK-01 may have low permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.

  • Drug Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein.[9]

  • Off-Target Engagement: In the complex cellular environment, Compound YK-01 may be sequestered by binding to highly abundant off-target proteins, reducing the free concentration available to inhibit the intended target.

  • Activation of Compensatory Pathways: Inhibition of the primary target may lead to the activation of feedback loops or parallel signaling pathways that mask the expected phenotype.

Troubleshooting Workflow:

A Inconsistent Biochemical vs. Cellular Data B Assess Cell Permeability (e.g., PAMPA assay) A->B C Evaluate Drug Efflux (e.g., use efflux pump inhibitors) A->C D Perform Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) A->D E Profile Downstream Signaling (e.g., Phosphoproteomics) A->E F Low Permeability B->F G Efflux Suspected C->G H Poor Target Engagement D->H I Pathway Activation Detected E->I J Modify Compound Structure or Use Delivery Vehicle F->J K Co-administer with Efflux Inhibitor G->K L Optimize Compound for Cellular Potency H->L M Investigate Compensatory Mechanisms I->M

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols:

  • Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

    • Culture cells to 80-90% confluency.

    • Treat cells with a dose range of Compound YK-01 or vehicle control for 1-2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble target protein by Western blot or ELISA. Increased thermal stability of the target protein in the presence of Compound YK-01 indicates binding.

Issue 2: Observed cytotoxicity at concentrations where the primary target is not fully inhibited.

Your cell viability assays show a significant decrease in cell survival at a concentration of Compound YK-01 that is lower than its IC50 for the intended target.

Potential Cause:

  • Potent Off-Target Toxicity: Compound YK-01 may be inhibiting one or more off-target kinases that are essential for cell survival.[2]

  • Non-specific Toxicity: The compound may be causing cell death through mechanisms unrelated to kinase inhibition, such as disrupting mitochondrial function or inducing ER stress.

Troubleshooting Workflow:

A Unexpected Cytotoxicity B Perform Kinase Selectivity Screen (e.g., KINOMEscan) A->B E Assess Non-specific Toxicity (e.g., mitochondrial membrane potential assay, ER stress markers) A->E C Identify Potent Off-Targets B->C D Validate Off-Target in Cells (e.g., siRNA knockdown or CRISPR knockout of the off-target kinase) C->D F Does knockdown/knockout of off-target rescue cytotoxicity? D->F J Cytotoxicity is likely non-specific E->J G Yes F->G Yes H No F->H No I Off-target is responsible for cytotoxicity G->I H->J K Consider compound redesign to improve selectivity I->K

Caption: Workflow to investigate the source of unexpected cytotoxicity.

Experimental Protocols:

  • Protocol 2: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan®)

    • Prepare a stock solution of Compound YK-01 at a specified concentration (typically 10 mM in DMSO).

    • Submit the compound to the service provider (e.g., Eurofins DiscoverX).[4]

    • The provider will perform a competition binding assay where your compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases.

    • The amount of kinase bound to the solid support is quantified by qPCR. A lower amount of bound kinase in the presence of your compound indicates stronger binding.

    • The results are typically provided as a percentage of control or as dissociation constants (Kd) for the interactions.

  • Protocol 3: Phosphoproteomic Analysis to Identify Affected Pathways

    • Culture cells and treat with Compound YK-01 at a relevant concentration and for a specified time.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Digest the proteins into peptides using trypsin.

    • Enrich for phosphopeptides using techniques like immobilized metal affinity chromatography (IMAC) or TiO2 chromatography.[10][11]

    • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation across the proteome.

    • Use bioinformatics tools to map the differentially phosphorylated peptides to specific signaling pathways and to infer the activity of upstream kinases.

Quantitative Data Summary

The following tables present hypothetical data for Compound YK-01 to illustrate how selectivity and dose-response data can be interpreted.

Table 1: Kinase Selectivity Profile for Compound YK-01

Kinase TargetDissociation Constant (Kd) (nM)Selectivity (fold vs. Primary Target)
Primary Target Kinase A 15 1x
Off-Target Kinase B453x
Off-Target Kinase C30020x
Off-Target Kinase D1,500100x
Off-Target Kinase E>10,000>667x

This table shows that while Compound YK-01 is most potent against its primary target, it also binds to other kinases with varying affinities. Kinase B is a significant off-target to consider.

Table 2: Comparison of On-Target and Off-Target Potency in Cellular Assays

AssayIC50 / EC50 (nM)
Biochemical Assay (Primary Target A) 25
Cellular Assay (Phosphorylation of Target A substrate) 150
Cellular Assay (Phosphorylation of Target B substrate) 400
Cell Viability Assay 200

This table highlights a common scenario where the biochemical potency is greater than the cellular potency, and cytotoxicity is observed at concentrations that could involve both on-target and off-target effects.

Signaling Pathway Diagram

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor Primary Target A Primary Target A Receptor->Primary Target A Activates Substrate 1 Substrate 1 Primary Target A->Substrate 1 Phosphorylates Cellular Response A\n(e.g., Proliferation) Cellular Response A (e.g., Proliferation) Substrate 1->Cellular Response A\n(e.g., Proliferation) Leads to Compound YK-01 Compound YK-01 Compound YK-01->Primary Target A Inhibits Off-Target Kinase B Off-Target Kinase B Compound YK-01->Off-Target Kinase B Inhibits Growth Factor Growth Factor Growth Factor->Off-Target Kinase B Activates Substrate 2 Substrate 2 Off-Target Kinase B->Substrate 2 Phosphorylates Cellular Response B\n(e.g., Survival) Cellular Response B (e.g., Survival) Substrate 2->Cellular Response B\n(e.g., Survival) Leads to

Caption: Hypothetical signaling pathways for Compound YK-01.

References

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide overcoming synthesis bottlenecks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common bottlenecks in the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. This complex molecule holds potential in drug discovery, and overcoming synthetic challenges is crucial for its continued investigation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of the target compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Gewald Reaction for Thiophene Core - Incomplete reaction due to insufficient heating.- Impure starting materials (ketone, malononitrile, sulfur).- Incorrect stoichiometry.- Ensure the reaction is refluxed adequately, monitoring by TLC.- Use freshly purified reagents.- Carefully control the molar ratios of the reactants.
Poor Yield of Sulfonamide Formation - Steric hindrance from the thiophene substituent.- Inactive tosyl chloride.- Inappropriate base or solvent.- Consider using a more reactive sulfonylating agent like tosyl fluoride.- Use fresh, high-quality tosyl chloride.- Screen different bases (e.g., pyridine, triethylamine, DMAP) and solvents (e.g., DCM, THF, acetonitrile).
Incomplete N-Methylation of Sulfonamide - Low reactivity of the sulfonamide proton.- Steric hindrance around the nitrogen atom.- Ineffective methylating agent or base.- Use a stronger base such as sodium hydride (NaH) to fully deprotonate the sulfonamide.- Employ a more reactive methylating agent like methyl triflate or methyl iodide.- Ensure anhydrous reaction conditions.
Failure of N-Benzylation with 3-(Trifluoromethyl)benzyl Bromide - Deactivation of the sulfonamide nitrogen by the bulky tosyl group.- Side reactions with the trifluoromethyl group.- Catalyst poisoning if a transition metal catalyst is used.- Employ a robust alkylation method such as the Mitsunobu reaction or use a phase-transfer catalyst to enhance reactivity.- Alternatively, consider a manganese-catalyzed N-alkylation using the corresponding alcohol, which has been shown to be effective for various sulfonamides.[1][2]
Low Conversion in Final Amide Coupling Step - Steric hindrance from both the carboxylic acid and the amine.- Inefficient coupling reagent.- Epimerization at the carbon of the carboxylic acid.- Use a more powerful coupling reagent combination such as HATU or COMU with a non-nucleophilic base like DIPEA.- Consider converting the carboxylic acid to the more reactive acyl chloride using oxalyl chloride or thionyl chloride prior to adding the amine.[3]
Difficulty in Product Purification - Presence of closely related impurities.- Product instability on silica gel.- Utilize alternative purification techniques such as preparative HPLC or crystallization.- Consider using a different stationary phase for chromatography (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the thiophene core?

A1: The Gewald reaction is a widely used and efficient method for synthesizing 2-aminothiophenes. This one-pot, three-component reaction involves the condensation of a ketone (or aldehyde), an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).

Q2: What are the key challenges in the N-alkylation of the sulfonamide?

A2: The primary challenges are achieving selective mono-alkylation and overcoming the reduced nucleophilicity of the sulfonamide nitrogen. Stepwise introduction of the methyl and benzyl groups is recommended. Using a strong base and a reactive alkylating agent is crucial. For the benzylation step, manganese-catalyzed methods using the corresponding alcohol can be a good alternative to traditional alkyl halide methods.[1][2]

Q3: Which amide coupling reagents are most effective for this sterically hindered system?

A3: For sterically demanding amide bond formations, standard coupling reagents like DCC might be inefficient.[4] More potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a hindered base like diisopropylethylamine (DIPEA) are recommended to achieve higher yields.

Q4: Can the order of N-alkylation be reversed (benzylation followed by methylation)?

A4: Yes, the order can be reversed. However, introducing the bulkier 3-(trifluoromethyl)benzyl group first might further increase the steric hindrance around the sulfonamide nitrogen, potentially making the subsequent methylation more challenging. A comparative pilot study for both routes is advisable to determine the optimal sequence.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Yes. Many of the reagents used are hazardous. For instance, methyl iodide and methyl triflate are potent carcinogens and should be handled in a fume hood with appropriate personal protective equipment. Strong bases like sodium hydride are pyrophoric and react violently with water. Acyl chlorides are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4-methylthiophene-2-carboxylate (Gewald Reaction)
  • To a stirred solution of ethyl cyanoacetate (10 mmol) and propionaldehyde (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).

  • Add morpholine (2 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford the desired thiophene derivative.

Protocol 2: Formation of the Sulfonamide
  • Dissolve the synthesized aminothiophene (10 mmol) in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (11 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold 2N HCl solution.

  • The precipitate is filtered, washed with water, and dried under vacuum.

Protocol 3: Two-Step N-Alkylation of the Sulfonamide

Step A: N-Methylation

  • To a solution of the sulfonamide (10 mmol) in anhydrous DMF (30 mL), add sodium hydride (60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (12 mmol) dropwise and allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step B: N-Benzylation

  • To a solution of the N-methylated sulfonamide (10 mmol) in anhydrous THF (30 mL), add 3-(trifluoromethyl)benzyl bromide (12 mmol) and potassium carbonate (20 mmol).

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Amide Bond Formation via Acyl Chloride
  • The N-alkylated thiophene carboxylic acid (obtained after hydrolysis of the ester) (5 mmol) is suspended in dichloromethane (20 mL) containing a catalytic amount of DMF.

  • Oxalyl chloride (6 mmol) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting acyl chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of the desired amine (5.5 mmol) and triethylamine (10 mmol) in dichloromethane (15 mL) at 0 °C.

  • The reaction is stirred at room temperature for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Visualizing the Synthetic Workflow

Synthesis_Workflow A Ethyl Cyanoacetate + Propionaldehyde + Sulfur B Gewald Reaction A->B C Ethyl 3-amino-4-methyl- thiophene-2-carboxylate B->C E Sulfonamide Formation C->E D p-Toluenesulfonyl Chloride D->E F Sulfonamide Intermediate E->F G N-Methylation F->G H N-Methylated Sulfonamide G->H I N-Benzylation H->I J N-Alkylated Intermediate I->J K Ester Hydrolysis J->K L Carboxylic Acid K->L N Amide Coupling L->N M Amine M->N O Final Product N->O

Caption: Synthetic workflow for the target thiophene carboxamide.

This guide is intended to provide a framework for troubleshooting and planning the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. Researchers should always adapt these protocols to their specific laboratory conditions and conduct small-scale optimization experiments.

References

Technical Support Center: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which is typically approached via a convergent synthesis involving the coupling of two key intermediates: Intermediate A , 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid, and Intermediate B , [3-(trifluoromethyl)phenyl]methanamine.

FAQ 1: Low Yield in Amide Coupling Step

Question: I am observing a low yield when coupling Intermediate A and Intermediate B. What are the potential causes and how can I improve the yield?

Answer: Low yields in amide coupling reactions are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Coupling Reagent Inefficiency: The choice of coupling reagent is critical. If you are using a standard carbodiimide like DCC or EDC, steric hindrance or side reactions may be limiting the yield. Consider screening a variety of modern coupling reagents.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a significant role. Ensure your reaction is running under optimal conditions.

  • Purity of Starting Materials: Impurities in either Intermediate A or B can interfere with the reaction. Verify the purity of your starting materials by NMR and LC-MS.

Troubleshooting Table: Amide Coupling Conditions

ParameterRecommendationRationale
Coupling Reagent Screen HATU, HOBt/EDC, or T3P.These reagents are often more efficient for hindered substrates and can minimize side reactions like racemization.
Base Use a non-nucleophilic base like DIPEA or N-methylmorpholine.Prevents unwanted side reactions with the activated carboxylic acid.
Solvent Anhydrous DMF, DCM, or THF are good starting points.Ensure the solvent is dry as water can hydrolyze the activated intermediate.
Temperature Start at 0 °C and allow the reaction to warm to room temperature.Helps to control the initial rate of reaction and minimize side product formation.
Reaction Time Monitor the reaction by TLC or LC-MS (typically 12-24 hours).Driving the reaction to completion without degrading the product is key.
FAQ 2: Formation of a Significant Side Product

Question: I am observing a significant side product in my reaction mixture that is difficult to separate from the desired product. What could this side product be and how can I prevent its formation?

Answer: A common side product in carbodiimide-mediated coupling reactions is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges.

Prevention Strategies:

  • Use of Additives: The addition of HOBt or HOAt to the reaction mixture can trap the O-acylisourea intermediate, forming an activated ester that is more reactive towards the amine and less prone to rearrangement.

  • Alternative Coupling Reagents: Switching to a phosphonium-based (e.g., BOP, PyBOP) or aminium-based (e.g., HATU, HBTU) coupling reagent can circumvent the formation of N-acylurea byproducts.

FAQ 3: Difficulty in Synthesizing Intermediate A

Question: I am having trouble with the synthesis of the sulfonamide, 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (Intermediate A). What are some common issues?

Answer: The synthesis of this intermediate likely involves the reaction of methyl 3-aminothiophene-2-carboxylate with 4-methylbenzenesulfonyl chloride, followed by N-methylation and saponification. Common problems include:

  • Di-sulfonylation: The primary amine can potentially react with two equivalents of the sulfonyl chloride. To avoid this, use a 1:1 stoichiometry and add the sulfonyl chloride slowly to a solution of the amine.[1]

  • Low Yield in N-methylation: The sulfonamide nitrogen is not highly nucleophilic. A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is typically required, followed by the addition of an alkylating agent such as methyl iodide.

  • Incomplete Saponification: The final hydrolysis of the methyl ester to the carboxylic acid can be sluggish. Using a stronger base like LiOH or heating the reaction mixture may be necessary. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

Experimental Protocols

Protocol 1: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide via HATU Coupling
  • To a solution of 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (Intermediate A, 1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add [3-(trifluoromethyl)phenyl]methanamine (Intermediate B, 1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow IntA Intermediate A (Thiophene Sulfonamide Acid) Coupling Amide Coupling (HATU, DIPEA, DMF) IntA->Coupling IntB Intermediate B (Benzylamine Derivative) IntB->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A general workflow for the amide coupling synthesis.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity Step 1 OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) CheckPurity->OptimizeConditions If pure ScreenReagents Screen Coupling Reagents (e.g., T3P, BOP) OptimizeConditions->ScreenReagents If still low Success Improved Yield ScreenReagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting carboxylic acid after my amide coupling reaction. What could be the cause and how can I prevent it?

A1: This issue commonly arises from the hydrolysis of the activated carboxylic acid intermediate, especially when using coupling reagents like carbodiimides (e.g., DCC, EDC). The presence of water in the reaction solvent or reagents can lead to the regeneration of the starting carboxylic acid.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine and other reagents are dry.

  • Choice of Coupling Reagent: Consider using coupling reagents that are less sensitive to moisture or that generate byproducts that are easier to remove. For instance, HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective.[1][2]

  • Order of Addition: Add the coupling reagent to the carboxylic acid first to form the activated intermediate before adding the amine.

Q2: During the sulfonylation of the 3-aminothiophene precursor, I am getting a di-sulfonated byproduct. How can I improve the selectivity for mono-sulfonylation?

A2: Di-sulfonylation can occur if the reaction conditions are too harsh or if an excess of the sulfonyl chloride is used. The resulting sulfonamide nitrogen is acidic and can be deprotonated, leading to a second sulfonylation.

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of 4-methylbenzenesulfonyl chloride.

  • Base Selection: Employ a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3] The base can also act as a catalyst.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

Q3: My N-methylation step is resulting in a mixture of the desired methylated product and unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete N-methylation can be due to several factors, including insufficient reactivity of the methylating agent, a weak base, or steric hindrance.

Troubleshooting Steps:

  • Choice of Methylating Agent: Use a more reactive methylating agent. Common choices include methyl iodide or dimethyl sulfate.

  • Base Strength: A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically required to deprotonate the sulfonamide nitrogen, making it more nucleophilic.

  • Reaction Time and Temperature: Increasing the reaction time or temperature may help to drive the reaction to completion. However, monitor for potential side reactions.

Q4: After the final amide coupling step, I am having difficulty removing the urea byproduct from my product. What are the best purification strategies?

A4: Urea byproducts, such as dicyclohexylurea (DCU) from DCC coupling or tetramethylurea from HATU/HBTU coupling, can be challenging to remove due to their varying polarities.[1]

Troubleshooting Steps:

  • Filtration (for DCU): If using DCC, the resulting DCU is often insoluble in many organic solvents and can be removed by filtration.

  • Aqueous Wash: For more polar urea byproducts, performing an aqueous workup can help to remove them. Acidic or basic washes may be necessary depending on the specific byproduct.

  • Chromatography: Column chromatography is often the most effective method for removing urea byproducts. A careful selection of the stationary and mobile phases is crucial.

  • Alternative Coupling Reagents: Consider using a coupling reagent that produces water-soluble byproducts, such as EDC, which forms a water-soluble urea that can be easily removed with an aqueous wash.[4]

Quantitative Data Summary

ParameterCondition ACondition BCondition COutcome
Amide Coupling Reagent DCCHATU/DIPEAEDC/HOBt
Yield of Desired ProductModerateHighHighHigher yields are generally observed with HATU and EDC.
Byproduct FormationHigh (DCU)Moderate (Tetramethylurea)Low (Water-soluble urea)EDC coupling minimizes difficult-to-remove byproducts.
N-Methylation Base K2CO3NaH
Reaction Time12-24 h4-8 hNaH leads to faster reaction times.
YieldGoodExcellentStronger base improves yield.

Experimental Protocols

1. Synthesis of 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (Sulfonylation)

  • Dissolve 3-aminothiophene-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (N-Methylation)

  • To a solution of 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Acidify the mixture with 1M HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

3. Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (Amide Coupling)

  • Dissolve 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add N-{[3-(trifluoromethyl)phenyl]methyl}amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Once the reaction is complete, dilute with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Visualizations

Byproduct_Troubleshooting start Reaction Complete check_purity Check Purity (TLC, LC-MS) start->check_purity byproduct_present Byproduct Detected check_purity->byproduct_present No no_byproduct Product is Pure check_purity->no_byproduct Yes identify_byproduct Identify Byproduct (Mass Spec) byproduct_present->identify_byproduct improve_purification Improve Purification Method (Chromatography, Recrystallization) byproduct_present->improve_purification end Pure Product Obtained no_byproduct->end starting_material Unreacted Starting Material identify_byproduct->starting_material Mass = SM coupling_reagent_adduct Coupling Reagent Adduct identify_byproduct->coupling_reagent_adduct Mass = Adduct side_reaction_product Other Side Reaction Product identify_byproduct->side_reaction_product Other optimize_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) starting_material->optimize_conditions change_reagent Change Coupling Reagent or Base coupling_reagent_adduct->change_reagent side_reaction_product->optimize_conditions optimize_conditions->start change_reagent->start improve_purification->end Reaction_Pathway cluster_0 Sulfonylation cluster_1 N-Methylation cluster_2 Amide Coupling 3-Aminothiophene-2-carboxylic acid 3-Aminothiophene-2-carboxylic acid 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid 3-Aminothiophene-2-carboxylic acid->3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid + TsCl, Base 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid->3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid + CH3I, Strong Base Byproduct 1 (Di-sulfonated) Byproduct 1 (Di-sulfonated) 3-(4-methylbenzenesulfonamido)thiophene-2-carboxylic acid->Byproduct 1 (Di-sulfonated) Excess TsCl Final Product Final Product 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid->Final Product + Amine, Coupling Reagent Byproduct 2 (Unmethylated) Byproduct 2 (Unmethylated) 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid->Byproduct 2 (Unmethylated) Incomplete Reaction Byproduct 3 (Urea) Byproduct 3 (Urea) Final Product->Byproduct 3 (Urea) From Coupling Reagent

References

Technical Support Center: Crystallization of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting for the crystallization of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The advice is based on established principles for small organic molecules, particularly those containing sulfonamide and carboxamide functionalities, which are known to participate in strong hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully crystallizing this compound?

A1: The choice of solvent is the most important factor for a successful crystallization. An ideal solvent should dissolve the compound when hot but not when cold. Given the molecule's structure, which includes aromatic rings, a sulfonamide group, and a carboxamide group, solvents with moderate polarity or solvent mixtures are likely to be most effective.

Q2: How pure does my compound need to be before attempting crystallization?

A2: The purer the starting material, the better the chances of growing high-quality single crystals. A minimum purity of 80-90% is recommended. Significant impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals or preventing crystallization altogether.

Q3: My compound contains both hydrogen bond donors (N-H) and acceptors (S=O, C=O). How does this affect solvent choice?

A3: The presence of strong hydrogen bonding groups is significant. Hydrogen bonding provides energy to the crystal lattice and can promote better packing. You should consider whether a hydrogen-bonding solvent (like alcohols) might compete with the intermolecular hydrogen bonds needed for crystallization, or if a non-hydrogen-bonding solvent (like toluene or ethyl acetate) would better encourage the compound to bond with itself. For sulfonamides, the sulfone moiety is a good hydrogen bond acceptor, and the amide proton is an excellent donor.

Troubleshooting Guides

Problem 1: No Crystals Are Forming

Q: I have prepared a saturated solution, allowed it to cool, and no crystals have appeared. What are the next steps?

A: This is a common issue, often caused by the solution not being sufficiently supersaturated or a high energy barrier to nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystals to begin forming.

    • Seeding: If you have a previous crystal of the compound, add a tiny speck ("seed crystal") to the solution to serve as a template for growth.

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-insert the rod into the solution to introduce seed crystals.

  • Increase Concentration:

    • Your solution may be too dilute. Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature:

    • If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or refrigerator to further decrease the compound's solubility.

  • Consider an Anti-Solvent:

    • If using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy, then add a drop or two of the original solvent to clarify.

Problem 2: The Compound "Oils Out"

Q: Instead of solid crystals, my compound is separating as a liquid or a sticky gum. How can I prevent this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. Impurities can also lower the melting point, exacerbating the problem.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to dilute the solution slightly. This will lower the saturation temperature, hopefully to below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a frequent cause. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. An inverted beaker can also create an insulating atmosphere.

  • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Solvent Mixture: A mixed solvent system can sometimes prevent oiling out.

Problem 3: Crystals Form Too Quickly or Are of Poor Quality

Q: I'm getting a fine powder or very small, needle-like crystals instead of larger, blocky crystals suitable for analysis. What should I do?

A: Rapid crystallization traps impurities and does not allow for the slow, ordered growth required for high-quality crystals. The goal is to have crystals form over a period of 15-20 minutes or longer.

Troubleshooting Steps:

  • Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Re-heat the solution and add a bit more solvent to ensure the solution is not oversaturated.

  • Slow the Cooling Rate: Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool slowly to room temperature on an insulating surface before any further cooling.

  • Use a Larger Flask (with caution): If the solvent volume is very small (<1 cm high), the high surface-area-to-volume ratio can cause excessively rapid cooling. Using a slightly smaller flask can help, but avoid flasks that are too large.

Problem 4: Very Low Crystal Yield

Q: I successfully obtained high-quality crystals, but my final yield is less than 50%. How can I improve it?

A: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Check for Excess Solvent: This is the most common reason for low yield. Before filtering, check if cooling the mother liquor further (e.g., in a freezer) produces a second crop of crystals.

  • Minimize Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will dissolve some of your product.

  • Recover from Mother Liquor: After filtering the first crop, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second, albeit likely less pure, crop of crystals.

Data Presentation

Table 1: Common Solvents for Crystallization

The following table provides properties of common solvents that could be tested for the crystallization of the target molecule. The ideal solvent will have a large solubility difference between its boiling point and room temperature (or 0 °C).

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Remarks
Non-Polar
Hexane690.11.89Good as an anti-solvent. Unlikely to dissolve the compound alone.
Toluene1112.42.38Can be effective for aromatic compounds; less volatile than benzene.
Intermediate Polarity
Dichloromethane403.19.08High volatility can lead to rapid, poor-quality crystal growth.
Ethyl Acetate774.46.02A good starting point for many organic compounds.
Acetone565.121Often too volatile for slow evaporation but can be used in cooling methods.
Polar Aprotic
Acetonitrile825.837.5Can be effective but its high polarity might keep the compound in solution.
Polar Protic
Isopropanol823.919.9Hydrogen bonding may compete with the solute's self-assembly.
Ethanol784.324.5A common choice, often used in mixtures with water or non-polar solvents.
Methanol655.132.7Similar to ethanol but more polar and volatile.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a boil on a hot plate.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (e.g., a cork ring).

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • If necessary, further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

Protocol 2: Slow Evaporation Crystallization

This method is ideal for compounds that are highly soluble even in cold solvents.

  • Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to, but not fully, saturated.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap or paraffin film pierced with a few small holes from a needle. This slows the rate of evaporation.

  • Set the container aside in a vibration-free location for several days to weeks.

Protocol 3: Vapor Diffusion Crystallization

This technique is excellent for growing high-quality crystals from very small amounts of material.

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.

  • In a larger jar or beaker, add a layer of a "poor" or anti-solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

  • Place the small vial containing the compound solution inside the larger jar, ensuring the liquid levels are such that the vials will not tip or mix directly.

  • Seal the larger jar. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow crystal growth.

Visualizations

General Crystallization Troubleshooting Workflow

Technical Support Center: 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (Compound X)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference problems encountered when working with 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (referred to as Compound X).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of false positives or assay interference with small molecules like Compound X?

A1: Small molecules, particularly those with characteristics similar to sulfonamides, can cause assay interference through several mechanisms:

  • Aggregation: At certain concentrations, compounds can form colloidal aggregates that nonspecifically inhibit enzymes or bind to other proteins in the assay.[1] This is a frequent cause of false positives in high-throughput screening.

  • Chemical Reactivity: The compound may react directly with assay reagents, such as enzymes, substrates, or detection labels.[2]

  • Detection Method Interference: The compound might interfere with the detection signal itself. This can include autofluorescence, quenching of a fluorescent signal, or absorbance at the measurement wavelength.[3]

  • Promiscuous Activity: Some compounds exhibit non-specific activity against multiple targets, often due to properties like high lipophilicity.[3]

Q2: My dose-response curve for Compound X looks unusual (e.g., steep drop-off, high Hill slope). What could be the cause?

A2: Atypical dose-response curves are often indicative of non-specific assay interference, commonly aggregation.[1] When the compound reaches a critical concentration, it can rapidly form aggregates, leading to a sharp increase in inhibition that does not follow standard enzyme kinetics.

Q3: How can I determine if Compound X is forming aggregates in my assay?

A3: Several methods can be used to test for aggregation:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of Compound X is significantly reduced, aggregation is a likely cause.[1]

  • Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in solutions of Compound X at concentrations used in the assay.

  • Counter-Screen with a Different Enzyme: Test Compound X against an unrelated enzyme. Inhibition of multiple, unrelated enzymes is a hallmark of aggregating inhibitors.

Q4: Could Compound X be interfering with my fluorescence-based readout?

A4: Yes, this is possible. To check for this, you can run a control experiment with Compound X and the fluorescent probe in the absence of the target enzyme or protein. Any change in the fluorescent signal would indicate direct interference.

Troubleshooting Guides

Guide 1: Investigating Suspected Compound Aggregation

This guide outlines a workflow to determine if Compound X is acting as an aggregator in your assay.

Aggregation_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Diagnostic Tests cluster_2 Phase 3: Conclusion A Atypical Dose-Response Curve (High Hill Slope, Irreproducibility) B Perform Assay with 0.01% Triton X-100 A->B C Activity Significantly Reduced? B->C D Test Against Unrelated Control Enzyme C->D No F Aggregation is Likely Cause of Interference C->F Yes E Inhibition Observed? D->E E->F Yes G Interference Unlikely to be Aggregation. Consider Other Mechanisms. E->G No

Caption: Workflow for diagnosing assay interference due to compound aggregation.

  • Prepare Reagents: Prepare your standard assay buffer and a second batch of buffer containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of Compound X in both the standard buffer and the detergent-containing buffer.

  • Assay Procedure: Run your standard assay protocol in parallel using both sets of Compound X dilutions.

  • Data Analysis: Generate dose-response curves for both conditions and compare the IC50 values.

ConditionIC50 of Compound XInterpretation
Standard Buffer5 µMPotent inhibition observed.
Buffer + 0.01% Triton X-100> 100 µMA significant shift (>10-fold) in IC50 suggests that the inhibition is dependent on aggregation.
Buffer + 0.01% Triton X-1006 µMA minimal shift in IC50 suggests that aggregation is not the primary mechanism of inhibition.
Guide 2: Ruling Out Interference with Detection Method (Fluorescence Assay Example)

This guide provides steps to identify if Compound X interferes with a fluorescence-based detection method.

Fluorescence_Interference_Workflow cluster_0 Phase 1: Control Experiment Setup cluster_1 Phase 2: Measurement and Analysis cluster_2 Phase 3: Conclusion A Prepare Assay Buffer with Fluorescent Probe B Add Compound X Dilutions (No Enzyme/Target) A->B C Measure Fluorescence Signal B->C D Does Signal Change with [Compound X]? C->D E Fluorescence Interference Detected (Autofluorescence or Quenching) D->E Yes F No Direct Interference with Probe. Observed activity is likely on target. D->F No

Caption: Workflow to test for fluorescence assay interference.

  • Reagent Preparation: Prepare your assay buffer containing the fluorescent substrate or product at the concentration used in the final assay. Omit the enzyme or target protein.

  • Compound Dilution: Prepare a serial dilution of Compound X.

  • Measurement: Add the Compound X dilutions to the buffer-probe mixture and incubate under standard assay conditions (time, temperature).

  • Readout: Measure the fluorescence intensity at the appropriate wavelengths.

Compound X ConcentrationFluorescence Signal (RFU)Interpretation
0 µM (Control)10,000Baseline fluorescence of the probe.
1 µM10,100No significant change.
10 µM15,000Increase in signal indicates autofluorescence of Compound X.
50 µM5,000Decrease in signal indicates quenching of the probe by Compound X.

Signaling Pathway Considerations

While the specific target of Compound X is not defined, sulfonamide-containing molecules are known to interact with a variety of biological targets. For example, some sulfonamides are known inhibitors of carbonic anhydrases. If investigating such a target, consider the following generalized pathway.

Signaling_Pathway cluster_0 Hypothetical Target Pathway A Substrate A C Target Enzyme (e.g., Carbonic Anhydrase) A->C Binds to B Product B C->B Catalyzes D Compound X D->C Inhibits

Caption: Hypothetical inhibition of a target enzyme by Compound X.

References

Validation & Comparative

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Originally Requested Compound:

Initial searches for the kinase inhibitor "3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide" did not yield publicly available experimental data regarding its kinase inhibitory activity. While the compound is cataloged under CAS Number 1115871-56-1, its biological activity profile is not sufficiently documented to perform a direct comparison against other kinase inhibitors.

Therefore, this guide provides a comparative analysis of four well-characterized kinase inhibitors that are clinically approved and extensively documented: Sorafenib, Lapatinib, Dabrafenib, and Vemurafenib . These compounds, containing sulfonamide or carboxamide moieties, serve as relevant examples for researchers, scientists, and drug development professionals interested in the evaluation and comparison of kinase inhibitors.

This guide presents quantitative data in structured tables, details common experimental protocols for their evaluation, and includes visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the in vitro potency of Sorafenib, Lapatinib, Dabrafenib, and Vemurafenib against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Kinase InhibitorPrimary TargetsIC50 (nM)
Sorafenib VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, RAF-190, 20, 58, 68, 25, 6
Lapatinib EGFR, HER2 (ErbB2)10.8, 9.2[1]
Dabrafenib BRAF V600E0.8
Vemurafenib BRAF V600E31[2]

Signaling Pathways and Mechanisms of Action

The efficacy of these kinase inhibitors stems from their ability to block specific signaling pathways that are often dysregulated in cancer.

RAF-MEK-ERK Pathway Inhibition by Dabrafenib and Vemurafenib

Dabrafenib and Vemurafenib are potent inhibitors of the BRAF kinase, specifically the V600E mutant, which is prevalent in melanoma and other cancers. Inhibition of BRAF V600E blocks the downstream signaling through the MEK and ERK kinases, leading to decreased cell proliferation and induction of apoptosis.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib_Vemurafenib Dabrafenib / Vemurafenib Dabrafenib_Vemurafenib->BRAF

BRAF-MEK-ERK signaling pathway inhibition.
Multi-Kinase Inhibition by Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors). It also inhibits the RAF/MEK/ERK pathway.

Sorafenib_Pathway VEGFR_PDGFR VEGFR / PDGFR Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR_PDGFR Sorafenib->RAF

Sorafenib's multi-targeted inhibition.
EGFR and HER2 Inhibition by Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are overexpressed in several cancers, particularly breast cancer, and their inhibition blocks downstream signaling pathways like PI3K/Akt and MAPK, leading to reduced tumor cell growth.

Lapatinib_Pathway EGFR_HER2 EGFR / HER2 PI3K_Akt PI3K / Akt Pathway EGFR_HER2->PI3K_Akt MAPK MAPK Pathway EGFR_HER2->MAPK Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation MAPK->Survival_Proliferation Lapatinib Lapatinib Lapatinib->EGFR_HER2

Lapatinib's inhibition of EGFR/HER2 signaling.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize kinase inhibitors. Specific details may vary based on the kinase, cell line, and reagents used.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Kinase_Assay_Workflow start Start step1 Prepare reaction mixture: - Purified Kinase - Substrate (e.g., peptide) - ATP (radiolabeled or modified) - Kinase Buffer start->step1 step2 Add varying concentrations of the test inhibitor step1->step2 step3 Incubate at optimal temperature and time step2->step3 step4 Stop the reaction step3->step4 step5 Detect and quantify substrate phosphorylation step4->step5 end Calculate IC50 step5->end

Workflow for an in vitro kinase assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the kinase inhibitor at a range of concentrations to the wells. Include a control with no inhibitor.

  • Initiation and Incubation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified form for non-radioactive detection). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ necessary for kinase activity.

  • Detection: The method of detection depends on the ATP used. For radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or luminescence can be used.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®). The absorbance or luminescence is proportional to the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the on-target effect of the inhibitor in a cellular context.

References

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide comparative cytotoxicity studies

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity of Thiophene-2-Carboxamide Derivatives: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of thiophene-2-carboxamide derivatives, a class of compounds showing significant promise in oncology research. While direct comparative studies on 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide are not extensively available in current literature, this document summarizes the cytotoxic profiles of structurally related compounds against various cancer cell lines. The inclusion of a benzenesulfonamide group and a trifluoromethylphenyl moiety in the target compound suggests a potential for potent and selective anticancer activity, drawing from the known bioactivities of these functional groups.

The data presented herein is collated from multiple studies to provide a basis for comparison and to guide future research and development of this specific molecule and its analogs.

Comparative Cytotoxicity Data (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various thiophene-2-carboxamide derivatives against several human cancer cell lines. These compounds, while structurally different from the primary compound of interest, provide a benchmark for the potential efficacy of this chemical class.

Table 1: Cytotoxicity of Thiophene-2-Carboxamide Derivatives Against Various Cancer Cell Lines

Compound ID/ReferenceCell LineCancer TypeIC50 (µM)
Compound 5b[1] MCF-7Breast Cancer0.09
Compound 5c[1] MCF-7Breast Cancer2.22
HepG2Liver Cancer0.72
Compound 7f[1] HT-29Colon Cancer2.18
MCF-7Breast Cancer4.25
Compound 2b[2] Hep3BLiver Cancer5.46
Compound 2d[2] Hep3BLiver Cancer8.85
Compound 2e[2] Hep3BLiver Cancer12.58
F8[3] VariousLeukemia, Lymphoma0.805 - 3.05
MB-D2[4] A375Melanoma< 75
HT-29Colon Cancer< 75
MCF-7Breast Cancer< 100

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols in Cytotoxicity Assessment

Standardized protocols are crucial for the reliable assessment and comparison of the cytotoxic effects of novel compounds. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.[8][9]

  • Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[9]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to the positive control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[10]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity screening and potential signaling pathways that may be modulated by thiophene-2-carboxamide derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72h) B->C D Cytotoxicity Assay (MTT, LDH, etc.) C->D E Data Acquisition (Absorbance/Fluorescence) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for in vitro cytotoxicity screening.

G cluster_pathway Potential Signaling Pathways Modulated by Thiophene Derivatives Compound Thiophene-2-carboxamide Derivative PTP1B PTP1B Compound->PTP1B Inhibition VEGFR2 VEGFR2 Compound->VEGFR2 Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Apoptosis Apoptosis PTP1B->Apoptosis VEGFR2->Apoptosis Tubulin->Apoptosis

Caption: Potential molecular targets and downstream effects of thiophene-2-carboxamide derivatives.

G cluster_tubulin Tubulin Polymerization Dynamics as a Therapeutic Target TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules MitoticArrest Mitotic Arrest & Apoptosis Polymerization->MitoticArrest Depolymerization->TubulinDimers CA4 Combretastatin A-4 (CA-4) & Analogs CA4->Polymerization Inhibition

Caption: Mechanism of action for tubulin-targeting anticancer agents.

References

In Vivo Efficacy of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. Due to the limited publicly available in vivo data for this specific molecule, this guide leverages data from structurally related compounds and established anti-inflammatory agents to provide a predictive comparison. The primary model for this analysis is the widely accepted carrageenan-induced paw edema assay in rats, a standard for evaluating acute inflammation.

Performance Comparison with Alternatives

The anti-inflammatory efficacy of a test compound is typically compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs). This section presents data for common alternatives—Celecoxib, Indomethacin, and Ibuprofen—in the carrageenan-induced rat paw edema model. The data is presented as the percentage of edema inhibition.

CompoundDoseTime Point (hours)Edema Inhibition (%)Reference
Celecoxib 3 mg/kg5Significant Reduction[1]
10 mg/kg4Not specified, but significant[2]
30 mg/kg6Significant Reduction[3]
50 mg/kg3 and 5Significant Reduction (p<0.001)[4]
Indomethacin 5 mg/kg1, 2, 3, 4, 5Significant Inhibition
10 mg/kg457.66[5]
20 mg/kgNot specifiedSignificant Effect[6]
Ibuprofen 40 mg/kgNot specifiedSignificant Inhibition[7]
60 mg/kgNot specified65.90[8]

Postulated Mechanism of Action and Signaling Pathways

Based on its structural motifs—a thiophene carboxamide, a sulfonamide, and a trifluoromethylphenyl group—the target compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Many thiophene and sulfonamide derivatives are known to be inhibitors of cyclooxygenase enzymes, particularly the inducible isoform, COX-2.[8][9] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[8] By inhibiting COX-2, the compound would reduce the production of these pro-inflammatory mediators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Test_Compound Test Compound Test_Compound->COX2

Caption: Postulated COX-2 inhibitory pathway.
Modulation of NF-κB and MAPK Signaling Pathways

The inflammatory response is also heavily regulated by intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13][14] Various anti-inflammatory compounds have been shown to inhibit these pathways. It is plausible that 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide could interfere with these signaling cascades, leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Experimental_Workflow A Animal Acclimatization (1 week) B Random Grouping (n=6 per group) A->B C Drug Administration (p.o. or i.p.) B->C D Carrageenan Injection (0.1 mL, 1%) C->D 1 hour after drug administration E Paw Volume Measurement (Plethysmometer) D->E 1, 2, 3, 4, 5 hours post-injection F Data Analysis (% Edema Inhibition) E->F

References

Benchmarking 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available experimental data on the biological activity of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is limited. Therefore, this comparison guide has been constructed using a hypothetical scenario to illustrate the format and content requested. In this scenario, the compound, hereafter referred to as Compound X , is posited as a novel inhibitor of "Hypothetical Kinase 1" (HK1), a key enzyme in a cancer-related signaling pathway. The performance of Compound X is benchmarked against two well-established, real-world kinase inhibitors, Imatinib and Dasatinib , for which extensive data is available. The data presented for Compound X is entirely fictional and for illustrative purposes only.

Comparative Performance Analysis

The following table summarizes the key performance indicators for Compound X, Imatinib, and Dasatinib, focusing on their activity against HK1 and in relevant preclinical models.

Parameter Compound X (Hypothetical Data) Imatinib Dasatinib Reference
Target Kinase(s) HK1BCR-Abl, c-Kit, PDGFRBCR-Abl, Src family, c-Kit, PDGFR[Internal Data],[1][2]
IC50 vs. HK1 (nM) 152505[Internal Data],[3]
Cellular Potency (EC50 in K-562 cells, nM) 5030010[Internal Data],[4]
Kinase Selectivity Score (S-score) 0.020.150.05[Internal Data],[5]
In Vivo Efficacy (% TGI in mouse xenograft) 85% at 50 mg/kg70% at 100 mg/kg95% at 25 mg/kg[Internal Data],[6]
Oral Bioavailability (%) 409834[Internal Data],[7]
Plasma Half-life (hours) 8185[Internal Data],

Note: TGI = Tumor Growth Inhibition. A lower IC50/EC50 indicates higher potency. A lower S-score indicates higher selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

An in vitro luminescence-based kinase assay was employed to determine the IC50 values. The assay measures the amount of ATP remaining in the solution following a kinase reaction.

  • Reagents: Recombinant human HK1 enzyme, suitable substrate peptide, ATP, and a commercial luminescence-based kinase assay kit.

  • Procedure:

    • A solution of HK1 enzyme and substrate peptide was prepared in the reaction buffer.

    • Serial dilutions of the test compounds (Compound X, Imatinib, Dasatinib) were prepared in DMSO and added to the enzyme/substrate mixture.

    • The kinase reaction was initiated by adding ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The detection reagent from the kinase assay kit was added to stop the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds was assessed using the K-562 chronic myelogenous leukemia cell line.

  • Cell Culture: K-562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well.

    • The cells were treated with serial dilutions of the test compounds for 72 hours.

    • Cell viability was assessed using a commercial colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The signal is directly proportional to the number of viable cells. EC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Efficacy Study

The in vivo anti-tumor efficacy was evaluated in a mouse xenograft model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) were subcutaneously inoculated with K-562 cells.

  • Treatment: Once the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment groups: vehicle control, Compound X (50 mg/kg), Imatinib (100 mg/kg), and Dasatinib (25 mg/kg). The compounds were administered orally once daily for 21 days.

  • Monitoring: Tumor volume and body weight were measured twice a week.

  • Endpoint: At the end of the study, the tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

Visualizations

Signaling Pathway and Drug Intervention

The following diagram illustrates the hypothetical HK1 signaling pathway and the points of intervention by Compound X and the benchmark drugs.

HK1_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds HK1 Hypothetical Kinase 1 (HK1) Receptor->HK1 Activates Substrate Downstream Substrate HK1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes CompoundX Compound X CompoundX->HK1 Inhibits Imatinib Imatinib Imatinib->HK1 Dasatinib Dasatinib Dasatinib->HK1

Caption: Hypothetical HK1 signaling pathway and points of inhibition.

Experimental Workflow for In Vivo Study

This diagram outlines the workflow for the preclinical in vivo xenograft study.

InVivo_Workflow cluster_treatment Daily Oral Dosing (21 Days) Start Start: Inoculate Mice with K-562 Cells TumorGrowth Allow Tumors to Grow to ~100-150 mm³ Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Vehicle Vehicle Control Randomize->Vehicle CompoundX Compound X (50 mg/kg) Randomize->CompoundX Imatinib Imatinib (100 mg/kg) Randomize->Imatinib Dasatinib Dasatinib (25 mg/kg) Randomize->Dasatinib Monitor Monitor Tumor Volume & Body Weight Twice Weekly Vehicle->Monitor CompoundX->Monitor Imatinib->Monitor Dasatinib->Monitor Endpoint Endpoint: Excise and Weigh Tumors Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo mouse xenograft efficacy study.

References

Cross-Reactivity Profiling of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publically available cross-reactivity data for the specific compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is limited. This guide, therefore, provides a comprehensive framework for conducting a thorough cross-reactivity analysis of this and similar investigational compounds. It includes recommended experimental protocols and comparative data from well-characterized sulfonamide-containing kinase inhibitors, Pazopanib and Vemurafenib, to serve as illustrative examples.

The structural characteristics of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, particularly the presence of a sulfonamide group, suggest its potential as a kinase inhibitor. Comprehensive cross-reactivity profiling is a critical step in the preclinical development of such compounds to understand their selectivity, identify potential off-target effects, and mitigate the risk of adverse events in clinical trials.

Data Presentation: Comparative Kinase Selectivity Profiles

A crucial aspect of cross-reactivity profiling is the quantitative assessment of a compound's interaction with a broad panel of potential off-targets. The data is typically presented as a measure of binding affinity (e.g., Kd, Ki) or inhibitory activity (e.g., IC50).

Table 1: Illustrative Comprehensive Kinase Selectivity Profile of Pazopanib.

The following table presents a subset of data from a KINOMEscan™ assay for Pazopanib, a multi-targeted tyrosine kinase inhibitor, showcasing its binding affinities (Kd) against a panel of kinases. A lower Kd value indicates a stronger binding affinity.

Kinase TargetGene SymbolPazopanib Kd (nM)
Vascular Endothelial Growth Factor Receptor 1FLT1 (VEGFR1)30
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)10
Vascular Endothelial Growth Factor Receptor 3FLT4 (VEGFR3)47
Platelet-Derived Growth Factor Receptor AlphaPDGFRA84
Platelet-Derived Growth Factor Receptor BetaPDGFRB71
Mast/Stem Cell Growth Factor ReceptorKIT74
Fibroblast Growth Factor Receptor 1FGFR1140
Fibroblast Growth Factor Receptor 3FGFR340
Colony Stimulating Factor 1 ReceptorCSF1R1.5
Lymphocyte-Specific Protein Tyrosine KinaseLCK160
Proto-Oncogene Tyrosine-Protein Kinase FynFYN200
Proto-Oncogene Tyrosine-Protein Kinase LckLCK160
Tyrosine-Protein Kinase BTKBTK230
Mitogen-Activated Protein Kinase 14MAPK14 (p38α)>10,000
Cyclin-Dependent Kinase 2CDK2>10,000

This data is illustrative and compiled from publicly available datasets for Pazopanib.

Table 2: Illustrative Focused Kinase Inhibition Profile of Vemurafenib.

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. The following table illustrates a more focused in vitro kinase inhibition profile, a common starting point for selectivity assessment.

Kinase TargetGene SymbolVemurafenib IC50 (nM)
Serine/Threonine-Protein Kinase B-Raf (V600E mutant)BRAF (V600E)31
Serine/Threonine-Protein Kinase B-Raf (Wild-Type)BRAF (WT)100
Raf-1 Proto-Oncogene, Serine/Threonine KinaseRAF1 (c-Raf)48
Activated CDC42 Kinase 1ACK119
Src-Related Kinase Lacking C-Terminal Regulatory TyrosineSRMS18
Mitogen-Activated Protein Kinase Kinase 1MAP2K1 (MEK1)>10,000
Extracellular Signal-Regulated Kinase 2MAPK1 (ERK2)>10,000

This data is illustrative and compiled from publicly available literature for Vemurafenib.[1]

Experimental Protocols

To generate the data presented above and to fully characterize the cross-reactivity profile of a novel compound, a combination of in vitro and cell-based assays is recommended.

1. In Vitro Kinase Binding and Inhibition Assays

  • Objective: To determine the direct interaction and inhibitory activity of the test compound against a large panel of purified kinases.

  • Methodology: KINOMEscan™ (Competition Binding Assay)

    • Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

    • Procedure:

      • A library of human kinases is expressed as fusions with a unique DNA tag.

      • The test compound is incubated with the kinase-tagged phage and an immobilized ligand in a multi-well plate.

      • After an incubation period to reach equilibrium, unbound components are washed away.

      • The amount of kinase-phage remaining bound to the immobilized ligand is quantified using qPCR of the DNA tag.

      • The results are typically reported as percent of DMSO control or as dissociation constants (Kd).

  • Methodology: In Vitro Kinase Inhibition Assays (e.g., TR-FRET, ADP-Glo™)

    • Assay Principle: These assays measure the enzymatic activity of a kinase by detecting either the phosphorylation of a substrate or the production of ADP.

    • Procedure (ADP-Glo™ Example):

      • The kinase, substrate, ATP, and the test compound are incubated together in a microplate well.

      • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

      • The luminescence signal is proportional to the ADP produced and thus the kinase activity.

      • IC50 values are determined by measuring the kinase activity at various concentrations of the test compound.

2. Cell-Based Target Engagement and Pathway Analysis

  • Objective: To confirm target engagement in a physiological context and to assess the compound's effect on downstream signaling pathways.

  • Methodology: Cellular Thermal Shift Assay (CETSA®)

    • Assay Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA® measures this change in thermal stability in intact cells or cell lysates.

    • Procedure:

      • Intact cells are treated with the test compound or vehicle control.

      • The cells are then heated to a range of temperatures.

      • After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

      • The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

      • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Methodology: Western Blotting for Phospho-Protein Analysis

    • Assay Principle: To assess the functional consequence of target inhibition, the phosphorylation status of downstream signaling proteins is measured.

    • Procedure:

      • Cells are treated with the test compound at various concentrations and for different durations.

      • Cells are lysed, and protein concentrations are determined.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins (e.g., phospho-ERK, total ERK).

      • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that a sulfonamide-containing compound might target, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound Investigational Compound Compound->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the cross-reactivity profiling of a novel compound.

Experimental_Workflow Start Start: Novel Compound Primary_Screen Primary Screen: Broad Kinase Panel (e.g., KINOMEscan™) Start->Primary_Screen Hit_Validation Hit Validation: In Vitro IC50 Determination (e.g., ADP-Glo™) Primary_Screen->Hit_Validation Cellular_Assays Cell-Based Assays: Target Engagement (CETSA®) Pathway Analysis (Western Blot) Hit_Validation->Cellular_Assays Data_Analysis Data Analysis: Selectivity Profiling Structure-Activity Relationship Cellular_Assays->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: A general workflow for cross-reactivity profiling.

References

A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the novel compound 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide. The target molecule incorporates a thiophene carboxamide core, a sulfonamide linkage, and a trifluoromethylphenyl moiety, suggesting its potential as a bioactive agent. The absence of a standardized, publicly available synthesis necessitates the exploration of viable and efficient manufacturing strategies. Herein, we propose and evaluate a linear and a convergent synthetic approach, providing estimated yields, detailed experimental protocols for key transformations, and a logical framework for comparison to aid in selecting an optimal route for laboratory-scale synthesis or large-scale production.

Proposed Synthetic Strategies

Two distinct synthetic pathways are outlined below. Route A follows a linear sequence, building the molecule step-by-step on the thiophene scaffold. Route B employs a convergent approach, where the two key fragments of the molecule are synthesized independently and then coupled in the final step.

Route A: A Linear Synthetic Approach

This route commences with the commercially available methyl 3-aminothiophene-2-carboxylate. The synthesis proceeds through a four-step sequence of sulfonylation, N-methylation, ester hydrolysis, and final amide coupling.

Scheme 1: Linear Synthesis (Route A)

Route B: A Convergent Synthetic Approach

The convergent strategy involves the separate synthesis of the two main building blocks: 3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxylic acid and [3-(trifluoromethyl)phenyl]methanamine. The amine component is commercially available, which significantly shortens this branch of the synthesis. The final step is the coupling of these two intermediates.

Scheme 2: Convergent Synthesis (Route B)

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. The yields for individual steps are estimated based on analogous reactions reported in the chemical literature.

MetricRoute A: Linear SynthesisRoute B: Convergent Synthesis
Number of Steps 43 (for the main pathway, assuming amine is purchased)
Starting Materials Methyl 3-aminothiophene-2-carboxylate, p-toluenesulfonyl chloride, methylating agent, [3-(trifluoromethyl)phenyl]methanamineMethyl 3-aminothiophene-2-carboxylate, p-toluenesulfonyl chloride, methylating agent, [3-(trifluoromethyl)phenyl]methanamine
Estimated Overall Yield ~45%~55%
Key Advantages Straightforward, sequential transformations.Higher overall yield, allows for late-stage diversification.
Key Disadvantages Potentially lower overall yield due to the linear sequence.Requires the synthesis of an advanced intermediate.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the proposed synthetic routes.

Protocol 1: Sulfonylation of Methyl 3-aminothiophene-2-carboxylate (Key step in both routes)

To a solution of methyl 3-aminothiophene-2-carboxylate (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: N-Methylation of the Sulfonamide (Key step in both routes)

To a solution of the sulfonamide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone is added a base, for example, potassium carbonate (2 equivalents). A methylating agent, such as methyl iodide or dimethyl sulfate (1.5 equivalents), is then added dropwise. The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) for 6-12 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Hydrolysis of the Thiophene Ester (Key step in both routes)

The methyl ester (1 equivalent) is dissolved in a mixture of methanol and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (3-4 equivalents), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1M HCl. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 4: Amide Coupling (Final step in both routes)

To a solution of the carboxylic acid (1 equivalent), [3-(trifluoromethyl)phenyl]methanamine (1.1 equivalents), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in a solvent like DMF or DCM is added a base, for example, N,N-diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then diluted with water and extracted with ethyl acetate. The organic layer is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

Visualization of the Synthetic Route Comparison

The following diagram illustrates the logical workflow for comparing the two proposed synthetic routes.

3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide selectivity profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of the hypothetical carbonic anhydrase (CA) inhibitor, 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide, against established clinical and research compounds. Lacking experimental data for the compound of interest, this guide serves as a framework, hypothesizing its target based on structural similarities to known sulfonamide-based carbonic anhydrase inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3] Dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and cancer.[4][5] The human CA family comprises at least 15 isoforms with varying tissue distribution and catalytic activity, underscoring the importance of developing isoform-selective inhibitors to minimize off-target effects.[1]

This guide compares the hypothetical compound with four well-characterized CA inhibitors: Acetazolamide, Dorzolamide, Brinzolamide, and the repurposed drug, Celecoxib.

Comparative Selectivity Profile

The following table summarizes the inhibitory potency (Ki, in nM) of the comparator compounds against five key human carbonic anhydrase isoforms: hCA I, II, IV, IX, and XII. These isoforms represent a physiologically diverse panel, including cytosolic (I and II), membrane-bound (IV and XII), and tumor-associated (IX and XII) enzymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Hypothetical Compound Data not availableData not availableData not availableData not availableData not available
Acetazolamide2501274255.7
Dorzolamide30000.51542.54.2
Brinzolamide50000.38654.65.8
Celecoxib2300034454704600

Note: The Ki values are compiled from various sources and should be considered as approximate values for comparative purposes. The selectivity profile of the hypothetical compound is unknown and would require experimental validation.

Experimental Protocols

The determination of the inhibitory potency of compounds against carbonic anhydrase isoforms is typically performed using a stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, leading to a change in pH that is monitored by a pH indicator.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • CO2-saturated water

  • Test compound and reference inhibitors dissolved in an appropriate solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • The enzyme and the inhibitor are pre-incubated in the buffer solution at a controlled temperature (typically 25°C).

  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water containing the pH indicator in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the enzymatic reaction.

  • The initial rates of the reaction are calculated for different concentrations of the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentration.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway involving carbonic anhydrase and a typical experimental workflow for inhibitor screening.

Carbonic Anhydrase in pH Regulation and Cancer Acidosis cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell H_ext H+ (extracellular) CO2_ext CO2 (extracellular) CAIX CA IX CO2_ext->CAIX Hydration Lactate Lactate Lactate->H_ext Co-transport CAIX->H_ext H+ Generation HCO3_in HCO3- CAIX->HCO3_in HCO3- Generation MCT MCT H_in H+ (intracellular) H_in->H_ext Export (e.g., NHE1) HCO3_in->H_in Buffering CO2_in CO2 CO2_in->CO2_ext Diffusion Glycolysis Glycolysis Glycolysis->Lactate Export

Caption: Role of Carbonic Anhydrase IX in Tumor Acidosis.

Workflow for Carbonic Anhydrase Inhibitor Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., hCA II) Compound_Library->HTS_Assay Hits Initial Hits HTS_Assay->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Isoform_Panel Selectivity Profiling (hCA I, IV, IX, XII) Dose_Response->Isoform_Panel Lead_Candidates Lead Candidates Isoform_Panel->Lead_Candidates SAR Structure-Activity Relationship Studies Lead_Candidates->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Optimized_Leads Optimized Leads ADME_Tox->Optimized_Leads

Caption: Carbonic Anhydrase Inhibitor Screening Cascade.

References

Safety Operating Guide

Personal protective equipment for handling 3-(N-methyl4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for -3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide

Important Notice: A specific Safety Data Sheet (SDS) for 3-(N-methyl-4-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide (CAS No. 1115871-56-1) is not publicly available. As the toxicological and physical properties of this compound have not been fully characterized, it must be handled as a potentially hazardous substance. The following guidelines are based on prudent laboratory practices for handling novel research chemicals with unknown hazards. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health & Safety (EHS) department.

Personal Protective Equipment (PPE) Recommendations

Due to the unknown nature of the compound, a comprehensive approach to personal protection is required at all times. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, double-gloved)Lab coatNot generally required
Weighing/Handling Solids Chemical splash gogglesChemical-resistant gloves (Nitrile, double-gloved)Lab coatRecommended if dusty; use a certified respirator (e.g., N95) or work in a ventilated enclosure
Preparing Solutions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container clearly with the chemical name, date received, and a "Potentially Hazardous" warning.[1]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Utilize secondary containment to prevent spills.[2]

2. Handling Procedures:

  • Engineering Controls: All work involving this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[4]

  • Avoidance of Contamination: Do not create dust when handling the solid. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Spill Response: In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids carefully. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

3. Disposal Plan:

  • Waste Segregation: All waste containing this compound (e.g., excess solid, contaminated solutions, used gloves, and weighing papers) must be collected in a designated hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[1][5]

  • Disposal: Dispose of the chemical waste through your institution's certified hazardous waste disposal program.[3][4] Do not pour any waste down the drain or dispose of it in regular trash.

Visual Workflow for Handling Potentially Hazardous Research Chemicals

The following diagram outlines the logical workflow for safely managing a novel compound with unknown hazards in a research setting.

G start Start: Receive New Chemical risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment select_ppe Select Appropriate PPE (See Table) risk_assessment->select_ppe eng_controls Prepare Engineering Controls (e.g., Fume Hood) risk_assessment->eng_controls handling Perform Experiment (Weighing, Solution Prep, Reaction) select_ppe->handling eng_controls->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste disposal Dispose of Waste via EHS Protocol waste->disposal end End disposal->end

Caption: Safe handling workflow for novel research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.